molecular formula C8H9N3O B13589104 4-(2-Azidoethyl)phenol

4-(2-Azidoethyl)phenol

カタログ番号: B13589104
分子量: 163.18 g/mol
InChIキー: GZAPPTHNMZFARH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Azidoethyl)phenol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H9N3O

分子量

163.18 g/mol

IUPAC名

4-(2-azidoethyl)phenol

InChI

InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2

InChIキー

GZAPPTHNMZFARH-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])O

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2-Azidoethyl)phenol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 4-(2-azidoethyl)phenol (B6155438), a valuable building block in pharmaceutical and bioconjugation chemistry. The document details the synthesis of key precursors and their conversion to the final product, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical processes.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several key precursors, primarily revolving around the introduction of the azide (B81097) functionality onto a phenethyl backbone. The most common and effective strategies start from commercially available precursors such as p-hydroxyphenethyl alcohol, tyramine (B21549), or 4-(2-bromoethyl)phenol (B83804). Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

From p-Hydroxyphenethyl Alcohol

A prevalent strategy involves the conversion of the hydroxyl group of p-hydroxyphenethyl alcohol into a good leaving group, followed by nucleophilic substitution with an azide salt, or a direct one-pot azidation.

From Tyramine

Direct diazotization of the amino group of tyramine and subsequent reaction with an azide source provides a direct route to the target molecule.

From 4-(2-Bromoethyl)phenol

This pathway relies on a straightforward nucleophilic substitution of the bromide with sodium azide. The precursor, 4-(2-bromoethyl)phenol, is typically synthesized from p-hydroxyphenethyl alcohol.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic transformations discussed in this guide, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of 4-(2-Bromoethyl)phenol from p-Hydroxyphenethyl Alcohol

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
p-Hydroxyphenethyl Alcohol48% aq. HBrNone752496

Table 2: Synthesis of this compound from Precursors

PrecursorReagentsSolventTemperatureTimeYield (%)
p-Hydroxyphenethyl AlcoholNaN₃, DMAP, bis(2,4-dichlorophenyl) chlorophosphateAnhydrous DMFRT to 45°C2 h76-92
4-(2-Bromoethyl)phenolSodium AzideWater/Acetone (B3395972)RefluxNot Specified97[1]
TyramineTriflic azide, CuSO₄·5H₂O, NaHCO₃Water/Methanol20°CNot Specified100[1]

Table 3: Synthesis of p-Hydroxyphenethyl Alcohol from 4-Hydroxyphenylacetic Acid

ReactantReagentsSolventTemperatureTimeYield (%)
4-Hydroxyphenylacetic Acid1. H₂SO₄, Ethanol2. LiAlH₄1. Ethanol2. Anhydrous THF1. Reflux2. 0°C to RT1. 3 h2. 12 h87[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of p-Hydroxyphenethyl Alcohol from 4-Hydroxyphenylacetic Acid[2]

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

  • Dissolve 4-hydroxyphenylacetic acid (760 mg, 5 mmol) in ethanol (B145695) (20 mL).

  • Add sulfuric acid (27 μL, 0.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

Step 2: Reduction of the Ester to p-Hydroxyphenethyl Alcohol

  • Dissolve the crude ester from Step 1 in anhydrous THF (20 mL).

  • Cool the solution to 0°C and slowly add LiAlH₄ (228 mg, 6 mmol).

  • Allow the mixture to gradually warm to room temperature and stir for 12 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction solution to 0°C and quench by the addition of Na₂SO₄·10H₂O solid.

  • Filter the mixture through Celite.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate, 5:1 to 2:1) to afford 4-(2-hydroxyethyl)phenol as an off-white solid (600 mg, 87% yield).

Synthesis of 4-(2-Bromoethyl)phenol from p-Hydroxyphenethyl Alcohol[3]
  • Place 500 g of 2-(4-hydroxyphenyl)ethanol (B1682651) in a 5 L round bottom flask.

  • Add 2960 g of 48% aqueous HBr with stirring.

  • Heat the reaction mixture in a water bath at 75°C.

  • After 2.5 hours of agitation, add 5 g of seed crystals.

  • Continue stirring the reaction mixture at this temperature for another 24 hours.

  • Slowly cool the reaction mixture to 20°C.

  • Isolate the precipitate by filtration.

  • Wash the precipitate with 10% aqueous sodium bicarbonate solution to give 700 g (96% yield) of the title product.

One-Pot Synthesis of this compound from p-Hydroxyphenethyl Alcohol[4][5]
  • To a solution of p-hydroxyphenethyl alcohol (1 mmol) in anhydrous DMF (5 mL), add NaN₃ (4 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv) at room temperature with stirring.

  • Add bis(2,4-dichlorophenyl) chlorophosphate (1.05 equiv) to the mixture.

  • Continue stirring for 2 hours or until the starting material has disappeared as monitored by TLC. If the reaction is incomplete, the temperature can be raised to 45°C.

  • For workup, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.

  • Separate the organic phase, wash with 20% aqueous NaOH and brine, and then dry over anhydrous MgSO₄.

  • After filtration, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography (ethyl ether:hexane) to afford the desired azide product.

Synthesis of this compound from 4-(2-Bromoethyl)phenol[1]

While a specific detailed protocol was not found in the initial search, a typical procedure would involve:

  • Dissolving 4-(2-bromoethyl)phenol in a mixture of acetone and water.

  • Adding an excess of sodium azide.

  • Refluxing the mixture until the reaction is complete (monitored by TLC).

  • After cooling, the acetone is typically removed under reduced pressure.

  • The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo to yield the crude product.

  • Purification can be achieved by column chromatography if necessary.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described in this guide.

Synthesis_of_p_Hydroxyphenethyl_Alcohol 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Ester Intermediate Ester 4-Hydroxyphenylacetic_Acid->Ester  H₂SO₄, Ethanol, Reflux   p_Hydroxyphenethyl_Alcohol p-Hydroxyphenethyl Alcohol Ester->p_Hydroxyphenethyl_Alcohol  LiAlH₄, THF  

Caption: Synthesis of p-Hydroxyphenethyl Alcohol.

Synthesis_of_4_2_Bromoethyl_phenol p_Hydroxyphenethyl_Alcohol p-Hydroxyphenethyl Alcohol 4_2_Bromoethyl_phenol 4-(2-Bromoethyl)phenol p_Hydroxyphenethyl_Alcohol->4_2_Bromoethyl_phenol  48% aq. HBr, 75°C  

Caption: Synthesis of 4-(2-Bromoethyl)phenol.

Synthesis_of_4_2_Azidoethyl_phenol_Routes cluster_0 Route 1: From p-Hydroxyphenethyl Alcohol cluster_1 Route 2: From 4-(2-Bromoethyl)phenol cluster_2 Route 3: From Tyramine p_Hydroxyphenethyl_Alcohol p-Hydroxyphenethyl Alcohol 4_2_Azidoethyl_phenol_1 This compound p_Hydroxyphenethyl_Alcohol->4_2_Azidoethyl_phenol_1  One-pot Azidation   4_2_Bromoethyl_phenol 4-(2-Bromoethyl)phenol 4_2_Azidoethyl_phenol_2 This compound 4_2_Bromoethyl_phenol->4_2_Azidoethyl_phenol_2  NaN₃, Acetone/Water   Tyramine Tyramine 4_2_Azidoethyl_phenol_3 This compound Tyramine->4_2_Azidoethyl_phenol_3  Triflic azide, CuSO₄  

Caption: Synthetic Routes to this compound.

Experimental_Workflow_One_Pot_Azidation Start Start: p-Hydroxyphenethyl Alcohol in DMF Add_Reagents Add NaN₃ and DMAP Start->Add_Reagents Add_Chlorophosphate Add bis(2,4-dichlorophenyl) chlorophosphate Add_Reagents->Add_Chlorophosphate Reaction Stir at RT (or 45°C) for 2h Add_Chlorophosphate->Reaction Workup Quench with Ether and Brine Reaction->Workup Extraction Separate Organic Layer Workup->Extraction Wash Wash with NaOH and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product: this compound Purify->End

Caption: Workflow for One-Pot Azidation.

References

In-Depth Technical Guide to 4-(2-Azidoethyl)phenol: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Azidoethyl)phenol, a versatile bifunctional molecule, is gaining significant attention in chemical biology and drug discovery. Its structure incorporates a phenol (B47542) group, which can be a key interaction motif with biological targets, and an azide (B81097) group, which serves as a chemical handle for bioorthogonal reactions. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and its role in modern proteomics research.

Chemical Properties and Structure

This compound is a derivative of phenol containing an azidoethyl substituent at the para position. The presence of the azide and hydroxyl functionalities makes it a valuable tool for various bioconjugation and labeling studies.

Structure:

(Simplified representation of the this compound structure)

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃O[1][2]
Molecular Weight 163.18 g/mol [1]
CAS Number 74447-34-0[1]
IUPAC Name This compound[3]
Physical State Not explicitly stated, likely a solid or oil at room temperature.
Melting Point Data not readily available in searched literature.
Boiling Point Data not readily available in searched literature.
Solubility Soluble in organic solvents like DMSO and MTBE.[1] Water solubility is likely limited due to the aromatic ring.

Spectral Data:

Specific experimental spectral data for this compound is not widely available in public databases. However, based on the chemical structure, the following characteristic peaks can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons (in the range of 6.5-7.5 ppm), the methylene (B1212753) protons of the ethyl chain (likely two triplets around 2.8 and 3.5 ppm), and a broad singlet for the phenolic hydroxyl proton (variable, 4-8 ppm).

  • ¹³C NMR: Aromatic carbon signals (115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield. Signals for the two methylene carbons of the ethyl group would also be present.

  • IR Spectroscopy: A broad O-H stretching band (around 3200-3600 cm⁻¹), characteristic C-H stretching of the aromatic ring (above 3000 cm⁻¹), a strong azide (N₃) stretching peak (around 2100 cm⁻¹), and C-O stretching of the phenol (around 1200 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from tyramine (B21549) (4-(2-aminoethyl)phenol), a readily available precursor.[4] The synthesis involves the conversion of the primary amine group to an azide. While a specific detailed protocol for this exact conversion was not found in the search results, a general two-step diazotization-azidation reaction is a standard method.

General Protocol:

  • Diazotization of Tyramine: Tyramine is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Azidation: A solution of sodium azide (NaN₃) is then added to the diazonium salt solution. The azide ion displaces the diazonium group to yield this compound. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The product is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, reaction times, and purification methods, would need to be optimized.

Applications in Research

The bifunctional nature of this compound makes it a valuable tool in chemoproteomics and drug discovery.

Proximity Labeling with APEX

This compound is an analog of biotin-phenol, a key reagent in APEX (engineered ascorbate (B8700270) peroxidase) proximity labeling.[5][6][7] In this technique, a protein of interest is fused to the APEX enzyme. Upon addition of hydrogen peroxide (H₂O₂), APEX catalyzes the oxidation of a phenol-containing substrate, like an analog of this compound, into a short-lived, reactive radical. This radical then covalently labels nearby proteins. The azide group on the labeled proteins can then be used for subsequent enrichment and identification via mass spectrometry through "click chemistry."

Experimental Workflow for APEX2 Proximity Labeling:

Below is a generalized workflow for an APEX2 proximity labeling experiment.

APEX2_Workflow cluster_cell In Living Cells cluster_lysis Post-Lysis transfection Transfect cells with APEX2-fusion protein construct expression Express APEX2-fusion protein at the desired location transfection->expression incubation Incubate cells with This compound analog expression->incubation labeling Add H₂O₂ for a short duration to initiate proximity labeling incubation->labeling quenching Quench reaction labeling->quenching lysis Lyse cells quenching->lysis click_reaction Perform Click Chemistry: React azido-labeled proteins with an alkyne-biotin probe lysis->click_reaction enrichment Enrich biotinylated proteins using streptavidin beads click_reaction->enrichment ms_analysis On-bead digestion and LC-MS/MS analysis enrichment->ms_analysis

Caption: Generalized workflow for an APEX2 proximity labeling experiment using an azido-phenol probe.

Click Chemistry

The azide group of this compound is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This reaction allows for the highly efficient and specific covalent ligation of the azido-modified molecule to a molecule containing a terminal alkyne. This is widely used to attach reporter tags, such as fluorophores or biotin, for visualization or enrichment.

Logical Relationship for Click Chemistry Reaction:

The following diagram illustrates the fundamental principle of a CuAAC reaction involving an azido-phenol derivative.

Click_Chemistry azide Azido-Phenol Derivative (e.g., this compound) product Stable Triazole Adduct azide->product alkyne Alkyne-containing Molecule (e.g., Alkyne-Biotin) alkyne->product catalyst Cu(I) Catalyst catalyst->product catalyzes

Caption: The core components of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its unique structure allows for its use in a variety of applications, most notably in advanced proteomics techniques such as proximity labeling and as a partner in robust click chemistry reactions. As the field of chemical biology continues to evolve, the demand for such well-defined and functionalized small molecules is expected to grow, further solidifying the importance of compounds like this compound in elucidating complex biological processes and in the development of new therapeutic strategies.

References

The Core Mechanism of 4-(2-Azidoethyl)phenol in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(2-azidoethyl)phenol (B6155438) in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The guide will delve into the two primary types of click chemistry where this compound serves as a key reagent: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will provide detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the application of this versatile chemical tool in research and drug development.

Introduction to this compound in Click Chemistry

This compound is a bifunctional molecule that possesses an azide (B81097) group, the cornerstone of its reactivity in click chemistry, and a phenol (B47542) group, which can be used for further functionalization or to modulate the physicochemical properties of the target molecule. The azide group is a high-energy, yet stable, functional group that does not readily react with most biological molecules, making it an ideal bioorthogonal handle.[2][3] This property allows for the specific labeling and conjugation of molecules in complex biological systems.

The primary role of this compound is to introduce an azide moiety onto a target molecule, which can then be "clicked" with an alkyne-containing molecule to form a stable triazole linkage. This strategy is widely employed in bioconjugation, materials science, and drug discovery.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction exclusively yields the 1,4-disubstituted triazole isomer.[5] The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild, often aqueous, conditions.[6]

Mechanism of Action

The catalytic cycle of CuAAC involving this compound can be summarized in the following steps:

  • Formation of Copper-Acetylide: The alkyne starting material reacts with the copper(I) catalyst to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide group of this compound then coordinates to the copper-acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazole ring, still bound to the copper catalyst. Subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide N₃-R' (this compound derivative) Coordination Azide Coordination Azide->Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Coordination Cycloaddition [3+2] Cycloaddition Coordination->Cycloaddition Ring_Contraction Ring Contraction & Protonolysis Cycloaddition->Ring_Contraction Ring_Contraction->Cu(I) Regeneration Triazole 1,4-Disubstituted Triazole Ring_Contraction->Triazole + H⁺

Experimental Protocol: General CuAAC for Bioconjugation

This protocol outlines a general procedure for conjugating a this compound derivative to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid TRIS buffer as it can chelate copper.[5]

  • This compound derivative dissolved in DMSO or DMF.

  • Stock Solutions:

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein to a final concentration of 25-50 µM.[5]

  • Add the this compound derivative from its stock solution to a final concentration of 5-10 fold molar excess over the protein.[5]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let it stand for a few minutes.[5]

  • Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-250 µM.[5]

  • If using, add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, keeping the tube closed to prevent oxygen entry.[5]

  • Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).

ParameterTypical RangeReference
Protein Concentration25-50 µM[5]
Azide:Protein Molar Ratio5-10 fold excess[5]
Copper(I) Concentration50-250 µM[5]
Ligand:Copper Ratio5:1[5]
Sodium Ascorbate1-5 mM[5]
Reaction Time1-2 hours[5]
TemperatureRoom Temperature[5]

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in living systems, SPAAC was developed.[7] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[7] The high ring strain of the cyclooctyne provides the driving force for the reaction.[8]

Mechanism of Action

The SPAAC reaction is a concerted [3+2] cycloaddition. The reaction proceeds through a single transition state without the formation of any intermediates. The rate of the reaction is primarily dependent on the degree of ring strain in the cyclooctyne and the electronic properties of both the azide and the cyclooctyne.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide N₃-R' (this compound derivative) Azide->Transition_State Triazole Stable Triazole Product Transition_State->Triazole

Experimental Protocol: General SPAAC for Protein Bioconjugation

This protocol describes a general procedure for conjugating a this compound-modified protein with a strained alkyne.

Materials:

  • Azide-modified protein (e.g., after reaction with an NHS-ester of a this compound derivative) in a suitable buffer (e.g., PBS, pH 7.4).[5]

  • Strained alkyne (e.g., DBCO-fluorophore) dissolved in DMSO.[5]

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[5]

  • Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein). The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.[5]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[5]

  • Monitor the reaction progress using an appropriate method (e.g., LC-MS or SDS-PAGE).[5]

  • Once the reaction is complete, purify the bioconjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted small molecules.[5]

ParameterTypical RangeReference
Protein Concentration~1 mg/mL[5]
Alkyne:Protein Molar Ratio3-10 fold excess[5]
Reaction Time1-12 hours[5]
TemperatureRoom Temperature or 37°C[5]
SolventAqueous buffer (e.g., PBS), with <10% DMSO[5]

Table 2: Typical Reaction Conditions for SPAAC Bioconjugation.

Influence of the Phenol Group

The phenol group in this compound can influence the overall properties and utility of the molecule in several ways. While the ethyl linker between the phenyl ring and the azide group minimizes direct electronic effects on the azide's reactivity in the click reaction, the phenol group offers several advantages:

  • Secondary Functionalization: The hydroxyl group of the phenol can be used as a handle for further chemical modifications, allowing for the creation of more complex bioconjugates or materials.

  • Modulation of Solubility: The phenolic hydroxyl group can increase the aqueous solubility of the molecule and its conjugates, which can be advantageous in biological applications.

  • Analytical Handle: The aromatic nature of the phenol group provides a chromophore that can be useful for UV-Vis spectroscopic quantification of the molecule or its conjugates.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a bioconjugation experiment using this compound.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Click Reaction cluster_analysis Analysis and Purification Prep_Azide Functionalize Biomolecule with This compound Derivative Reaction_Setup Mix Azide and Alkyne Partners in Appropriate Buffer Prep_Azide->Reaction_Setup Prep_Alkyne Prepare Alkyne-Containing Partner (Terminal or Strained) Prep_Alkyne->Reaction_Setup Catalyst_Addition Add Cu(I) Catalyst (for CuAAC) or Incubate Directly (for SPAAC) Reaction_Setup->Catalyst_Addition Incubation Incubate under Optimized Conditions (Time, Temp) Catalyst_Addition->Incubation Monitoring Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) Incubation->Monitoring Purification Purify the Conjugate (e.g., SEC, Dialysis) Monitoring->Purification Characterization Characterize the Final Product (e.g., Mass Spec, Spectroscopy) Purification->Characterization

Conclusion

This compound is a valuable and versatile reagent for introducing an azide functional group for subsequent click chemistry reactions. Both CuAAC and SPAAC provide efficient and specific methods for forming stable triazole linkages, with the choice of method depending on the specific application and the tolerance of the system to a copper catalyst. The presence of the phenol group provides additional opportunities for functionalization and can improve the physicochemical properties of the resulting conjugates. This guide provides the fundamental knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

Spectroscopic Analysis of 4-(2-Azidoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 4-(2-Azidoethyl)phenol, a bifunctional molecule of interest in chemical biology and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to offer a comprehensive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Ar-H (ortho to -OH)6.80 - 6.90Doublet2H
Ar-H (ortho to -CH₂CH₂N₃)7.10 - 7.20Doublet2H
-OH 4.50 - 5.50Broad Singlet1HChemical shift is concentration and solvent dependent.
-CH₂-N₃3.50 - 3.60Triplet2H
-CH₂-Ar2.80 - 2.90Triplet2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C -OH154 - 156
C -CH₂CH₂N₃130 - 132
Ar-C H (ortho to -CH₂CH₂N₃)129 - 131
Ar-C H (ortho to -OH)115 - 117
-C H₂-N₃51 - 53
-C H₂-Ar35 - 37

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibration
Phenolic O-H3200 - 3600Strong, BroadO-H stretch
Azide (B81097) (N₃)2090 - 2140Strong, SharpAsymmetric N=N=N stretch
Aromatic C-H3000 - 3100MediumC-H stretch
Aliphatic C-H2850 - 2960MediumC-H stretch
Aromatic C=C1500 - 1600MediumC=C stretch
C-O1200 - 1260StrongC-O stretch

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
163[M]⁺Molecular ion
135[M - N₂]⁺Loss of nitrogen gas from the azide group
107[M - CH₂N₃]⁺Benzylic cleavage, loss of the azidoethyl side chain
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 4-(2-bromoethyl)phenol (B83804) or 4-(2-iodoethyl)phenol, with sodium azide.

Materials:

  • 4-(2-Bromoethyl)phenol or 4-(2-Iodoethyl)phenol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone/Water mixture

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(2-bromoethyl)phenol (1 equivalent) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 - 2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

    • Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • EI-MS: Introduce the sample (often via a gas chromatograph) into the EI source. The standard electron energy is 70 eV. Acquire the mass spectrum over a similar mass range.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 4-(2-Haloethyl)phenol Reaction Azide Substitution (NaN₃) Start->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Compound This compound Proton_Env Proton Environments Compound->Proton_Env Carbon_Skeleton Carbon Skeleton Compound->Carbon_Skeleton Functional_Groups Functional Groups (-OH, -N₃) Compound->Functional_Groups Molecular_Weight Molecular Weight Compound->Molecular_Weight Fragmentation Fragmentation Pattern Compound->Fragmentation

Caption: Relationship between the compound and the information obtained from each spectroscopic technique.

theoretical principles of 4-(2-Azidoethyl)phenol bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Principles of 4-(2-Azidoethyl)phenol Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and biological research, enabling the precise linkage of molecules to confer novel functionalities. Among the most powerful strategies is "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. This guide focuses on the theoretical and practical aspects of bioconjugation using this compound, a versatile reagent whose terminal azide (B81097) group is central to these reactions. We will explore the core principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), present quantitative data for reaction optimization, provide detailed experimental protocols, and illustrate key mechanisms and workflows through diagrams. This document serves as a comprehensive resource for professionals seeking to leverage azide-alkyne click chemistry for advanced bioconjugation applications.

Introduction to this compound and Bioconjugation

This compound is a bifunctional molecule featuring a phenol (B47542) group and an ethyl azide moiety. While the phenol group can be used for various chemical modifications, the terminal azide (N₃) group is of primary interest for bioconjugation. The azide functional group is bioorthogonal, meaning it is chemically inert to most biological molecules and does not interfere with native cellular processes.[1][2] This property makes it an ideal chemical handle for selectively modifying biomolecules in complex biological environments.

The primary application of the azide group is in azide-alkyne cycloaddition reactions, commonly known as "click chemistry."[3] This reaction forms a stable, covalent triazole linkage between the azide-functionalized molecule (like this compound) and an alkyne-containing counterpart.[4] This powerful ligation strategy is widely used to create complex bioconjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and fluorescently labeled biomolecules for imaging and diagnostics.[5][6]

Core Principles: Azide-Alkyne Click Chemistry

The formation of a 1,2,3-triazole ring from an azide and an alkyne is the cornerstone of click chemistry. Two main variants of this reaction are predominantly used in bioconjugation, each with distinct advantages.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable reaction that joins terminal alkynes and azides to form a 1,4-disubstituted triazole.[][8] The reaction is dramatically accelerated by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9]

Mechanism:

  • A copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • The azide then displaces a ligand from the copper, forming a six-membered cupracycloalkene.

  • This intermediate rearranges and, upon protonation, releases the stable 1,4-triazole product, regenerating the catalyst.[]

To prevent oxidative damage to sensitive biomolecules and enhance reaction efficiency, copper-chelating ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often included.[8][10] These ligands stabilize the Cu(I) oxidation state and accelerate the reaction.[9]

CuAAC_Mechanism Reactants Azide (R-N₃) + Terminal Alkyne (R'-C≡CH) + Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Reactants->Cu_Acetylide Coordination Six_Membered_Ring Six-Membered Copper Heterocycle Intermediate Cu_Acetylide->Six_Membered_Ring Cycloaddition Product 1,4-Disubstituted Triazole Product Six_Membered_Ring->Product Protonation Catalyst_Regen Cu(I) Catalyst Regenerated Six_Membered_Ring->Catalyst_Regen Release SPAAC_Mechanism Reactants Azide (R-N₃) + Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Strain-driven reaction Product Stable Triazole Product (Fused Ring System) Transition_State->Product Ring strain release SPAAC_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Visualization Step1 Incubate live cells with Azide-Sugar (Ac₄ManNAz) Step2 Azide is incorporated into cell-surface glycans Step1->Step2 Step3 Wash cells to remove excess azide-sugar Step2->Step3 24-48 hours Step4 Add DBCO-Fluorophore to cells Step3->Step4 Step5 Wash cells to remove excess DBCO-fluorophore Step4->Step5 30-60 minutes Step6 Image cells with fluorescence microscopy Step5->Step6

References

understanding the reactivity of the azide group in 4-(2-Azidoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Azide (B81097) Group in 4-(2-Azidoethyl)phenol (B6155438)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the azide group in this compound, a versatile reagent in bioconjugation and chemical biology. Its structure, featuring a reactive azide moiety and a phenolic hydroxyl group, allows for its incorporation into various biomolecules and subsequent conjugation through highly specific and efficient ligation reactions. This document details the primary reaction pathways, provides quantitative data for key transformations, outlines detailed experimental protocols, and illustrates a representative workflow for its application in proteomics.

Core Reactivity of the Azide Group

The azide group (–N₃) in this compound is a cornerstone of its utility, primarily due to its participation in bioorthogonal reactions. These reactions are characterized by their high selectivity and ability to proceed in complex biological environments with minimal side reactions. The principal transformations involving the azide group of this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring.[1][2] This reaction is highly efficient and specific, with the copper(I) catalyst significantly accelerating the reaction rate.[2]

Reaction Scheme:

This compound + Terminal Alkyne --(Cu(I), Ligand, Reducing Agent)--> 1,4-Disubstituted Triazole Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in live-cell applications, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1][3] The release of ring strain provides the thermodynamic driving force for the reaction.

Reaction Scheme:

This compound + Strained Alkyne (e.g., DBCO) --> Triazole Product

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between an azide and a phosphine (B1218219), typically a phosphinothioester.[4][5] A key advantage of the "traceless" Staudinger ligation is that the phosphine oxide byproduct is eliminated, leaving no residual atoms at the ligation site, which is particularly beneficial in peptide synthesis.[4][6]

Reaction Scheme:

This compound + Phosphinothioester --> Amide-linked Product + Phosphine Oxide

Reduction of the Azide Group

Under certain conditions, particularly in the presence of reducing agents, the azide group can be reduced to a primary amine. While often considered a side reaction in the context of click chemistry, this transformation can be synthetically useful. For instance, some copper-catalyzed reactions in the presence of a reducing agent like sodium ascorbate (B8700270) have been observed to yield the corresponding amine as a byproduct.[7]

Reaction Scheme:

This compound --(Reducing Agent)--> 4-(2-Aminoethyl)phenol

Quantitative Data on Azide Reactivity

The following tables summarize representative quantitative data for the key reactions of the azide group. It is important to note that specific reaction rates and yields can vary depending on the reaction partners, solvent, temperature, and catalyst system used.

Reaction TypeReactantsCatalyst/PromoterSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Yield (%)Reference
CuAAC Azide + Terminal AlkyneCopper(I) with THPTA Ligand10² - 10³> 90%[8]
SPAAC Azide + DBCONone~1> 90%[3]
Staudinger Ligation Azide + (Diphenylphosphino)methanethiolNone7.7 x 10⁻³95%[1][6]

Table 1: Comparative quantitative data for the primary reactions of the azide group.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water)

  • Sodium ascorbate stock solution (1 M in deionized water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 25 µM in the reaction buffer.

  • Add the this compound stock solution to a final concentration of 250 µM (10-fold molar excess).

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Let the mixture stand at room temperature for 5 minutes.

  • Add the catalyst premix to the protein solution to a final copper concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a DBCO-functionalized molecule to a protein labeled with this compound.

Materials:

  • Protein modified with this compound in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore) stock solution in DMSO

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to a final concentration of 1 mg/mL.

  • Add the DBCO-functionalized molecule from its DMSO stock solution to a final concentration that is a 3- to 10-fold molar excess over the protein. Ensure the final DMSO concentration remains below 10% (v/v).

  • Gently mix the solution and incubate at 37°C for 2-12 hours.

  • Monitor the reaction progress using SDS-PAGE or LC-MS if a significant mass change is expected.

  • Purify the bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted small molecules.

Protocol 3: Traceless Staudinger Ligation

This protocol outlines the coupling of a peptide containing an N-terminal 4-(2-azidoethyl)phenylalanine analog with a peptide C-terminal phosphinothioester.

Materials:

  • Azide-containing peptide in a suitable solvent (e.g., a mixture of THF and water)

  • Peptide C-terminal phosphinothioester

  • Reaction buffer (e.g., 0.2 M phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Dissolve the azide-containing peptide and the peptide phosphinothioester in the reaction buffer to final concentrations of 1-5 mM.

  • Ensure the reaction mixture is homogenous. If solubility is an issue, a co-solvent like THF or acetonitrile (B52724) can be used.

  • Allow the reaction to proceed at room temperature for 8-16 hours.

  • Monitor the formation of the ligated peptide product by reverse-phase HPLC.

  • Upon completion, purify the final peptide by preparative HPLC.

Application in Proteomics: A Workflow for Identifying Protein-Protein Interactions

This compound can be used as a chemical probe in proteomics to identify protein-protein interactions.[9][10][11] The phenol (B47542) group can be enzymatically incorporated into proteins or chemically cross-linked to them, introducing an azide handle for subsequent "click" reactions. This allows for the biotinylation and enrichment of interacting proteins for identification by mass spectrometry.

Below is a diagram illustrating a typical workflow for such an application.

G cluster_0 Cellular Labeling cluster_1 Bioconjugation cluster_2 Enrichment & Analysis A Incubate cells with This compound probe B Enzymatic or chemical incorporation of probe into Protein of Interest (POI) A->B C Cell Lysis B->C D Click Chemistry: Add Alkyne-Biotin C->D E Biotinylation of POI and proximal interacting proteins D->E F Streptavidin Affinity Purification E->F G Elution of Biotinylated Proteins F->G H Tryptic Digest G->H I LC-MS/MS Analysis H->I J Identification of Interacting Proteins I->J

Workflow for identifying protein-protein interactions.

This workflow begins with the introduction of the this compound probe into living cells, where it is incorporated into a protein of interest. Following cell lysis, an alkyne-biotin tag is attached via a click reaction. The biotinylated proteins, including the protein of interest and its interaction partners, are then enriched using streptavidin beads and identified by mass spectrometry.

Signaling Pathway Visualization

The azide-alkyne click chemistry enabled by this compound is instrumental in mapping signaling pathways. For example, it can be used to identify downstream substrates of a particular kinase.

G cluster_0 Kinase Activity Labeling cluster_1 Detection via Click Chemistry cluster_2 Analysis A Kinase of Interest C Substrate Protein(s) A->C Phosphorylation B Azide-modified ATP analog (incorporating this compound moiety) B->A D Azide-labeled Substrate Protein(s) F Fluorescently Labeled Substrate Protein(s) D->F E Alkyne-Fluorophore E->F CuAAC or SPAAC G SDS-PAGE & In-gel Fluorescence F->G H Identification of Kinase Substrates G->H

Mapping a kinase signaling pathway.

In this conceptual pathway, a kinase of interest utilizes an ATP analog modified with an azide group derived from this compound. This results in the transfer of the azide-containing phosphate group to the kinase's substrate proteins. These azide-labeled substrates can then be "clicked" with a fluorescent alkyne, allowing for their visualization and subsequent identification.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Azido-Functionalized Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of azido-functionalized phenols. These versatile molecules are of significant interest in chemical biology and drug development, primarily due to their utility in bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and as photoaffinity labeling probes to elucidate complex biological processes.

Introduction to Azido-Functionalized Phenols

Azido-functionalized phenols are aromatic compounds containing both a hydroxyl (-OH) and an azido (B1232118) (-N₃) group attached to a benzene (B151609) ring. The presence of these two functional groups imparts a dual reactivity that makes them highly valuable chemical tools. The phenol (B47542) group can be readily modified or can participate in hydrogen bonding and other interactions, while the azide (B81097) group serves as a versatile handle for covalent modification, most notably in "click" chemistry, or as a photoreactive group for forming covalent linkages with interacting biomolecules upon UV irradiation.

Synthesis of Azido-Functionalized Phenols

The most common and straightforward method for the synthesis of azido-functionalized phenols is through the diazotization of the corresponding aminophenol, followed by the substitution of the diazonium group with an azide. This two-step, one-pot synthesis is generally efficient and can be adapted for the synthesis of ortho-, meta-, and para-azidophenols.

General Experimental Protocol: Synthesis of 4-Azidophenol from 4-Aminophenol (B1666318)

This protocol details the synthesis of 4-azidophenol, a commonly used azido-functionalized phenol.

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (beakers, flasks, dropping funnel, etc.)

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker, dissolve 4-aminophenol in a solution of distilled water and concentrated hydrochloric acid (typically a 2.5 to 3 molar excess of acid relative to the amine). Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Some of the aminophenol hydrochloride salt may precipitate.

  • Diazotization: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water. Slowly add this sodium nitrite solution dropwise to the cold aminophenol hydrochloride suspension with vigorous stirring, maintaining the temperature between 0 and 5 °C. The reaction is typically complete within 20-30 minutes. The completion of diazotization can be monitored by testing for the absence of the starting amine using a suitable method, such as thin-layer chromatography (TLC).

  • Azidation: In a separate flask, dissolve sodium azide (a slight molar excess) in cold distilled water. Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with continuous, vigorous stirring. A vigorous evolution of nitrogen gas will be observed. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

  • Work-up and Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude azidophenol.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure azido-functionalized phenol.

Synthesis Yields

The yields of azido-functionalized phenols can vary depending on the starting aminophenol isomer and the specific reaction conditions. The following table summarizes typical yields reported for the synthesis of ortho- and para-azidophenols from their corresponding aminophenols.

CompoundStarting MaterialTypical Yield (%)
4-Azidophenol4-Aminophenol50-70%[2][3]
2-Azidophenol2-Aminophenol40-60%

Initial Characterization

The synthesized azido-functionalized phenols are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 4-azidophenol.

Table 1: ¹H NMR Spectroscopic Data for 4-Azidophenol

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
Aromatic H (ortho to -OH)~6.8dCDCl₃
Aromatic H (ortho to -N₃)~7.0dCDCl₃
Phenolic OH~5.0br sCDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 4-Azidophenol

CarbonChemical Shift (δ, ppm)Solvent
C-OH~152CDCl₃
C-N₃~135CDCl₃
C-H (ortho to -OH)~117CDCl₃
C-H (ortho to -N₃)~120CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data for 4-Azidophenol

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3600-3200Strong, broad
N₃ stretch (azide)~2110Strong, sharp[4]
C=C stretch (aromatic)1600-1450Medium

Applications in Drug Development and Research

Azido-functionalized phenols are powerful tools for researchers in drug development and chemical biology. Their applications primarily revolve around their ability to participate in bioconjugation reactions and to act as photoaffinity probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of azido-functionalized phenols readily participates in the CuAAC reaction, a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of the azido-phenol to a molecule containing a terminal alkyne. This is widely used to attach reporter molecules (e.g., fluorophores, biotin) or to link the phenol to other biomolecules or surfaces.

Materials:

  • Azido-functionalized phenol derivative

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (for dissolving reactants if necessary)

Procedure:

  • Prepare Reactant Solutions: Prepare stock solutions of the azido-phenol, the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the ligand in a suitable solvent (e.g., water, buffer, or DMSO).

  • Reaction Setup: In a microcentrifuge tube, add the buffer, the alkyne-containing molecule, and the azido-phenol.

  • Catalyst Preparation: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. Allow it to stand for a few minutes.

  • Initiate the Reaction: Add the catalyst premix to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification: Once the reaction is complete, the desired product can be purified using methods such as column chromatography, HPLC, or precipitation.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product azide Azido-Phenol Mix Mix Reactants and Catalyst azide->Mix alkyne Alkyne-Molecule alkyne->Mix CuSO4 CuSO₄ CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Triazole 1,2,3-Triazole Product Mix->Triazole Click Reaction

Workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Photoaffinity Labeling for Studying Signaling Pathways

Aryl azides, such as those in azido-functionalized phenols, can be photochemically activated by UV light to form highly reactive nitrene intermediates. These nitrenes can then form covalent bonds with nearby molecules, a process known as photoaffinity labeling or photo-crosslinking.[5] This technique is particularly powerful for identifying transient or weak protein-protein interactions within signaling pathways.[6] By incorporating an azido-functionalized phenol analog into a bait molecule (e.g., a ligand or a modified protein), researchers can "capture" its interacting partners upon UV irradiation. The resulting covalently linked complexes can then be isolated and the interacting proteins identified by mass spectrometry.

A prominent example of the use of photo-crosslinking to study signaling pathways involves the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[7] Dysregulation of EGFR signaling is implicated in various cancers.

Researchers have used photo-crosslinking to identify novel interaction partners of EGFR and to map the topology of EGFR-containing protein complexes.[8][9] For instance, by incorporating a photo-activatable azido-functionalized amino acid analog, p-azido-L-phenylalanine, into specific sites of a protein known to interact with EGFR, the direct binding partners within the signaling complex can be identified.

The general workflow for such an experiment is as follows: A cell line expressing the "bait" protein with the incorporated azido-functionalized probe is cultured. The cells are then stimulated with EGF to activate the signaling pathway. Subsequently, the cells are exposed to UV light to induce crosslinking between the bait protein and its interacting partners. The crosslinked complexes are then isolated, typically via immunoprecipitation of the bait protein, and the captured interacting proteins are identified by mass spectrometry. This approach has been instrumental in identifying novel components and understanding the dynamic nature of the EGFR signaling network.

EGFR_Signaling_Pathway_Elucidation cluster_cell In-Cell Experiment cluster_analysis Downstream Analysis Bait Bait Protein with Azido-Phenol Probe UV UV Irradiation Bait->UV EGFR EGFR EGFR->Bait Interaction EGF EGF Ligand EGF->EGFR Activation Complex Crosslinked Protein Complex UV->Complex Covalent Bond Formation IP Immunoprecipitation of Bait Protein Complex->IP MS Mass Spectrometry IP->MS Partners Identified Interacting Proteins MS->Partners Signaling_Pathway Elucidation of EGFR Signaling Network Partners->Signaling_Pathway

Experimental workflow for identifying protein interactions in the EGFR signaling pathway.

Conclusion

Azido-functionalized phenols are indispensable tools in modern chemical biology and drug discovery. Their straightforward synthesis and the versatile reactivity of the azide group enable a wide range of applications, from the construction of complex biomolecular conjugates via click chemistry to the elucidation of intricate cellular signaling pathways through photoaffinity labeling. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize these powerful molecules in their own investigations.

References

Methodological & Application

Application Notes & Protocols: Site-Specific Protein Labeling with 4-(2-Azidoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific incorporation of the unnatural amino acid (UAA) 4-(2-Azidoethyl)phenol into a target protein and its subsequent labeling using bioorthogonal chemistry. This powerful technique enables precise control over the location of modifications, facilitating a wide range of applications in research and drug development, including the study of protein structure and function, protein-protein interactions, and the creation of antibody-drug conjugates.

The methodology relies on the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate this compound in response to a specific codon, typically the amber stop codon (UAG), engineered into the gene of interest. The incorporated azide (B81097) moiety serves as a bioorthogonal handle for covalent modification via click chemistry.

Principle of the Method

Site-specific protein labeling using this compound is a two-stage process:

  • Incorporation of the Unnatural Amino Acid : An orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and a suppressor tRNA, is introduced into an expression host (e.g., E. coli). The synthetase is specifically evolved to recognize and charge the suppressor tRNA with this compound. When the gene of the target protein containing an amber (UAG) codon at the desired labeling site is co-expressed, the suppressor tRNA recognizes the UAG codon and incorporates this compound at that position.

  • Bioorthogonal Labeling via Click Chemistry : The azide group on the side chain of the incorporated this compound allows for its specific reaction with a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a small molecule drug) that has been functionalized with an alkyne group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly specific and efficient, proceeding under mild, biocompatible conditions.

Experimental Protocols

This section provides a detailed methodology for the site-specific labeling of a target protein with this compound.

Materials and Reagents
  • Plasmids :

    • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

    • Expression plasmid for the target protein with a UAG codon at the desired labeling site and a purification tag (e.g., His-tag).

  • Expression Host : E. coli strain (e.g., BL21(DE3)).

  • Reagents for Expression :

    • This compound.

    • Luria-Bertani (LB) medium.

    • Appropriate antibiotics for plasmid selection.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

    • L-arabinose for induction of the pEVOL plasmid.

  • Reagents for Protein Purification :

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Ni-NTA affinity chromatography resin.

  • Reagents for Click Chemistry Labeling :

Protocol 1: Expression and Purification of the Azide-Modified Protein
  • Transformation : Co-transform the E. coli expression host with the pEVOL plasmid and the expression plasmid for the target protein. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture : Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction : Add this compound to a final concentration of 1 mM. Induce the expression of the orthogonal translation system by adding L-arabinose to a final concentration of 0.2% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Incubation : Incubate the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking to enhance protein folding and incorporation efficiency.

  • Cell Harvest : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis : Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification : Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

  • Buffer Exchange : Exchange the buffer of the purified protein to PBS using a desalting column or dialysis.

  • Quantification and Analysis : Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Verify the incorporation of this compound by mass spectrometry.

Protocol 2: Click Chemistry Labeling of the Azide-Modified Protein
  • Reaction Setup : In a microcentrifuge tube, combine the following reagents in order:

    • Purified azide-modified protein (final concentration 10-50 µM in PBS).

    • Alkyne-functionalized probe (2-5 molar excess, from a stock solution in DMSO).

    • CuSO₄ (final concentration 50 µM, from a freshly prepared aqueous stock).

    • THPTA (final concentration 250 µM, from a freshly prepared aqueous stock).

  • Initiation : Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 500 µM.

  • Incubation : Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Reaction Quenching (Optional) : The reaction can be quenched by adding EDTA to a final concentration of 5 mM.

  • Removal of Excess Reagents : Remove unreacted probe and copper catalyst by buffer exchange using a desalting column or by dialysis against PBS.

  • Analysis of Labeling : Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and by mass spectrometry to observe the mass shift corresponding to the addition of the probe.

Quantitative Data

The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific orthogonal pair used. The following table provides representative data for similar azide-containing UAAs to serve as a benchmark.

ParameterTypical RangeNotes
Protein Yield (with UAA) 1-10 mg/L of cultureHighly dependent on the protein and expression conditions.
Incorporation Efficiency 50-95%Determined by mass spectrometry analysis of the purified protein.
Labeling Efficiency (Click) >90%The CuAAC reaction is generally highly efficient.

Visualizations

experimental_workflow cluster_incorporation Stage 1: UAA Incorporation cluster_labeling Stage 2: Bioorthogonal Labeling Transformation Co-transformation of Plasmids Expression Protein Expression with this compound Transformation->Expression Purification Affinity Purification of Azide-Protein Expression->Purification ClickReaction Click Chemistry Reaction with Alkyne-Probe Purification->ClickReaction Purified Azide-Protein Purification2 Removal of Excess Reagents ClickReaction->Purification2 Analysis Analysis of Labeled Protein Purification2->Analysis

Caption: Overall experimental workflow for site-specific protein labeling.

genetic_code_expansion cluster_components Orthogonal Translation System cluster_process Protein Translation aaRS Orthogonal aaRS tRNA Suppressor tRNA aaRS->tRNA charges Ribosome Ribosome tRNA->Ribosome delivers UAA to UAA This compound UAA->aaRS mRNA mRNA with UAG codon mRNA->Ribosome Protein Protein with UAA Ribosome->Protein

Caption: Mechanism of genetic code expansion for UAA incorporation.

click_chemistry AzideProtein Protein-N₃ Catalyst Cu(I) Catalyst AzideProtein->Catalyst AlkyneProbe Probe-C≡CH AlkyneProbe->Catalyst LabeledProtein Protein-Triazole-Probe Catalyst->LabeledProtein Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Application Notes and Protocols for Proximity Labeling Mass Spectrometry using 4-(2-Azidoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity labeling (PL) coupled with mass spectrometry (MS) has emerged as a powerful technique for mapping the proteomic landscape of specific subcellular compartments and for identifying weak and transient protein-protein interactions. This approach utilizes an engineered enzyme, such as APEX2 (an enhanced ascorbate (B8700270) peroxidase), fused to a protein of interest. In the presence of a substrate and hydrogen peroxide (H₂O₂), the enzyme generates short-lived, reactive radicals that covalently label nearby proteins.

This document provides detailed application notes and protocols for a two-step proximity labeling strategy using 4-(2-Azidoethyl)phenol as the labeling reagent. In this workflow, APEX2 is used to catalyze the covalent attachment of the azido-phenol probe to proximal proteins. The incorporated azide (B81097) group then serves as a bioorthogonal handle for the subsequent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This two-step approach offers flexibility and modularity in probe design and application.

Principle of the Method

The experimental workflow can be summarized in the following key steps:

  • Expression of APEX2-fusion protein: A protein of interest is genetically fused to the APEX2 enzyme and expressed in a suitable cell culture system.

  • Proximity Labeling with this compound: The cells are incubated with this compound, which serves as the substrate for APEX2. A brief treatment with hydrogen peroxide initiates the enzymatic reaction, leading to the covalent labeling of proximal proteins with the azido-phenol moiety.

  • Cell Lysis: The cells are lysed under denaturing conditions to solubilize proteins and inactivate endogenous enzymes.

  • Click Chemistry: The azide-labeled proteins in the cell lysate are then subjected to a click reaction with an alkyne-biotin probe. This reaction specifically and covalently attaches a biotin tag to the labeled proteins.

  • Enrichment of Biotinylated Proteins: The biotinylated proteins are captured and enriched from the total cell lysate using streptavidin-coated magnetic beads.

  • Mass Spectrometry Analysis: The enriched proteins are digested into peptides, which are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagrams

experimental_workflow cluster_cell In Living Cells cluster_lysate In Vitro Processing expr 1. Express APEX2-Fusion Protein labeling 2. Add this compound + H₂O₂ (1 min) expr->labeling Incubate lysis 3. Cell Lysis labeling->lysis click 4. Click Chemistry: Add Alkyne-Biotin lysis->click enrich 5. Streptavidin Enrichment click->enrich ms 6. LC-MS/MS Analysis enrich->ms

Caption: Overall experimental workflow for proximity labeling using this compound.

click_chemistry cluster_reagents Click Reaction Reagents protein Azide-Labeled Protein biotinylated_protein Biotinylated Protein protein->biotinylated_protein alkyne_biotin Alkyne-Biotin alkyne_biotin->biotinylated_protein cuso4 CuSO₄ ascorbate Sodium Ascorbate ligand THPTA

Caption: Schematic of the CuAAC (Click Chemistry) reaction.

Experimental Protocols

Protocol 1: APEX2-Mediated Proximity Labeling

Materials:

  • Mammalian cells expressing the APEX2-fusion protein of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (100 mM in DMSO, store at -20°C)

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Quenching solution: 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS. Prepare fresh.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

Procedure:

  • Cell Culture: Plate the cells expressing the APEX2-fusion protein and allow them to reach 80-90% confluency. Include a negative control cell line (e.g., expressing cytosolic APEX2 or untransfected cells).

  • Probe Incubation:

    • Wash the cells once with warm PBS.

    • Incubate the cells with this compound at a final concentration of 0.5-2.5 mM in complete medium for 30-60 minutes at 37°C. The optimal concentration should be determined empirically.

  • Labeling Reaction:

    • Prepare a fresh 100 mM solution of H₂O₂ in PBS from the 30% stock.

    • Add H₂O₂ to the cells to a final concentration of 1 mM. Gently swirl the plate to mix.

    • Incubate for exactly 1 minute at room temperature.[1][2]

  • Quenching:

    • Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the reaction.[1]

  • Cell Lysis:

    • After the final wash, add ice-cold RIPA buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Biotinylation of Azide-Labeled Proteins

Materials:

  • Azide-labeled protein lysate from Protocol 1

  • Alkyne-biotin probe (e.g., Biotin-PEG4-Alkyne) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water, prepare fresh)

  • THPTA ligand stock solution (40 mM in water, prepare fresh)[3]

  • Sodium ascorbate stock solution (300 mM in water, prepare fresh)[3]

Procedure:

  • Prepare Lysate for Reaction: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of protein lysate (at 1-5 mg/mL)

    • 100 µL of PBS

    • Adjust the volume with PBS to a final volume of 170 µL.

  • Add Alkyne-Biotin: Add 4 µL of the 10 mM alkyne-biotin stock solution to achieve a final concentration of approximately 200 µM. Vortex briefly. The optimal concentration may range from 20-200 µM and should be optimized.

  • Prepare Click Reaction Mix: In a separate tube, prepare the click reaction mix by adding the following in order, vortexing after each addition:

    • 10 µL of 40 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate the Reaction:

    • Add the 20 µL of the click reaction mix to the protein lysate.

    • Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[3] Vortex immediately.

  • Incubation: Protect the reaction from light and incubate for 1 hour at room temperature on a rotator.

  • Protein Precipitation (Optional but Recommended):

    • Add 600 µL of methanol (B129727), 150 µL of chloroform, and 400 µL of water to the reaction mixture. Vortex thoroughly between each addition.[3]

    • Centrifuge at 15,000 x g for 5 minutes.

    • Carefully remove the upper aqueous layer.

    • Add 450 µL of methanol to the remaining lower layer and interphase. Vortex.

    • Centrifuge at 15,000 x g for 5 minutes to pellet the protein.

    • Discard the supernatant and air-dry the protein pellet.

    • Resuspend the pellet in a buffer suitable for streptavidin pulldown (e.g., RIPA buffer).

Protocol 3: Enrichment and Preparation for Mass Spectrometry

Materials:

  • Biotinylated protein lysate from Protocol 2

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5

  • Wash Buffer 3: 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, and 0.5% deoxycholate

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.

  • Protein Enrichment:

    • Incubate the biotinylated protein lysate with the washed streptavidin beads for 1-2 hours at room temperature with rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash twice.

    • Finally, wash the beads three times with 50 mM ammonium bicarbonate to remove any remaining detergents.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with gentle shaking.

  • Peptide Collection and Desalting:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Data Presentation

Quantitative data from proximity labeling experiments are typically presented to highlight proteins that are significantly enriched in the experimental sample compared to controls.

Table 1: Representative Quantitative Proteomics Data

Protein ID (UniProt)Gene NameDescriptionFold Enrichment (APEX2-Bait vs. APEX2-Cytosol)p-valueNumber of Unique Peptides
P08670VIMVimentin15.21.8E-0525
Q13547FUSRNA-binding protein FUS12.83.5E-0518
P60709ACTBActin, cytoplasmic 11.50.4532
P31946HNRNPA1Heterogeneous nuclear ribonucleoprotein A19.78.1E-0515
P62258RPLP060S acidic ribosomal protein P01.20.6211

Table 2: Summary of a Typical Proximity Labeling Experiment

ParameterResult
Total Proteins Identified2540
Proteins Identified with >2 Unique Peptides1980
Significantly Enriched Proteins (Fold Change > 2, p-value < 0.05)185
Known Interactors of Bait Protein Identified12
Novel Potential Proximity Partners45

Conclusion

The use of this compound in APEX2-mediated proximity labeling provides a robust and versatile method for exploring the proteomic environment of a protein of interest. The incorporation of a click chemistry handle allows for a two-step labeling process, separating the in-cell enzymatic reaction from the subsequent biotinylation. This approach can potentially reduce steric hindrance during the initial labeling event and offers modularity for attaching different reporter tags. The protocols provided herein offer a comprehensive guide for implementing this powerful technique in your research.

References

Application Notes and Protocols for 4-(2-Azidoethyl)phenol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker technology connecting the antibody and the payload is a critical component influencing the efficacy, stability, and safety of the ADC. 4-(2-Azidoethyl)phenol is a versatile bifunctional linker precursor that can be utilized in the synthesis of ADCs. Its phenolic hydroxyl group allows for covalent attachment to the antibody, while the azide (B81097) group provides a bioorthogonal handle for the subsequent conjugation of a drug payload via "click chemistry."

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the chemical principles, experimental procedures for antibody modification and drug conjugation, and methods for the characterization of the resulting ADC.

Principle of ADC Synthesis using this compound

The synthesis of an ADC using this compound is a two-step process:

  • Antibody Modification: The phenolic hydroxyl group of this compound is first activated and then reacted with accessible amine groups on the surface of the antibody, primarily the ε-amino groups of lysine (B10760008) residues. This results in an azide-functionalized antibody.

  • Drug Conjugation via Click Chemistry: The azide groups on the antibody are then used to conjugate a drug payload that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently under mild, biocompatible conditions without the need for a toxic copper catalyst.[1]

This approach allows for a modular and efficient way to generate ADCs with a controlled drug-to-antibody ratio (DAR).

Experimental Protocols

Protocol 1: Activation of this compound and Antibody Modification

This protocol describes the activation of the phenolic hydroxyl group of this compound to form an N-hydroxysuccinimide (NHS) ester and its subsequent reaction with the antibody.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.5

  • Amine-reactive desalting columns or dialysis cassettes (MWCO 10 kDa)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4-8.5

Procedure:

  • Activation of this compound (Preparation of the NHS ester):

    • Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add triethylamine (TEA) or DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, the activated linker can be used directly or purified by silica (B1680970) gel chromatography. For immediate use, it is recommended to prepare it fresh.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a pH of 7.4-8.5 using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Modification with Activated this compound:

    • Prepare a stock solution of the activated this compound NHS ester in anhydrous DMSO.

    • Add a 10-20 molar excess of the activated linker to the antibody solution while gently vortexing. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS, pH 7.4.

  • Characterization of the Azide-Modified Antibody:

    • Determine the concentration of the modified antibody using a BCA or Bradford protein assay.

    • The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined by various methods, including UV-Vis spectroscopy if the linker has a distinct chromophore, or more accurately by mass spectrometry (see Protocol 3).

Protocol 2: Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the conjugation of an alkyne-modified drug payload to the azide-functionalized antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO- or BCN-functionalized drug payload

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification (e.g., Sephacryl S-200 or Superdex 200)

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO- or BCN-functionalized drug payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Ensure the azide-modified antibody is in PBS at a concentration of 2-5 mg/mL.

  • SPAAC Reaction:

    • Add a 3-5 molar excess of the alkyne-drug stock solution to the azide-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 16-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS analysis of the reaction mixture over time.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4 as the mobile phase.[][3]

    • Collect fractions corresponding to the monomeric ADC peak.

    • Pool the ADC-containing fractions and concentrate using a centrifugal filter device (e.g., Amicon Ultra, MWCO 30 kDa).

  • Final Formulation and Storage:

    • Exchange the purified ADC into a suitable formulation buffer for storage.

    • Sterile-filter the final ADC solution using a 0.22 µm filter.

    • Store the ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Comprehensive characterization of the ADC is crucial to ensure its quality, consistency, and performance.

3.1 Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of different drug-loaded species.[4][5] The addition of the hydrophobic drug payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different numbers of conjugated drugs.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

3.2 Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the ADC and to determine the precise mass of the different drug-loaded species.

Procedure:

  • Intact Mass Analysis:

    • Desalt the ADC sample using a C4 ZipTip or equivalent.

    • Analyze the intact ADC by LC-MS using a suitable reversed-phase column and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectrum to obtain the masses of the unconjugated antibody and the different DAR species.

  • Reduced Mass Analysis:

    • Reduce the ADC by incubation with a reducing agent like DTT or TCEP to separate the light and heavy chains.

    • Analyze the reduced sample by LC-MS.

    • Deconvolute the spectra to determine the mass of the unconjugated and conjugated light and heavy chains, which can be used to confirm the conjugation sites and calculate the DAR.

3.3 Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates).[6]

Procedure:

  • HPLC Method:

    • Use an SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of PBS, pH 7.4.

    • Inject the ADC sample.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the monomer and any aggregates or fragments.

    • Calculate the percentage of monomeric ADC.

Data Presentation

The quantitative data generated from the characterization experiments should be summarized in clear and concise tables.

Table 1: Summary of ADC Synthesis and Purification

ParameterResult
Initial Antibody Concentration (mg/mL)
Molar Ratio of Linker to Antibody
Molar Ratio of Drug to Antibody
Final ADC Concentration (mg/mL)
Overall Yield (%)

Table 2: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0
DAR 2
DAR 4
DAR 6
DAR 8
Average DAR -

Table 3: Mass Spectrometry Analysis of Intact ADC

SpeciesExpected Mass (Da)Observed Mass (Da)
Unconjugated mAb
mAb + 2 Drugs
mAb + 4 Drugs
mAb + 6 Drugs
mAb + 8 Drugs

Table 4: Purity and Aggregation Analysis by SEC-HPLC

SpeciesRetention Time (min)Peak Area (%)
Aggregate
Monomer
Fragment

Visualizations

ADC_Synthesis_Workflow A Monoclonal Antibody (mAb) C Azide-Modified mAb A->C Lysine Amine Reaction B This compound (Activated NHS Ester) B->C E Antibody-Drug Conjugate (ADC) C->E SPAAC Click Chemistry D Alkyne-Functionalized Drug Payload D->E F Purification (SEC) E->F G Characterization (HIC, MS, SEC) F->G

Caption: Workflow for ADC synthesis using this compound.

SPAAC_Reaction cluster_0 Azide-Modified Antibody cluster_1 Alkyne-Drug cluster_2 Antibody-Drug Conjugate Antibody Antibody-NH-CO-O-(C6H4)-CH2CH2-N3 ADC Antibody-NH-CO-O-(C6H4)-CH2CH2-[Triazole]-DBCO-Linker-Drug Antibody->ADC Strain-Promoted [3+2] Cycloaddition Drug DBCO-Linker-Drug Drug->ADC

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Application Notes and Protocols for In Vivo Protein Tracking Using Azido-Functionalized Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-(2-Azidoethyl)phenol: A comprehensive review of current scientific literature did not yield specific in vivo applications or established protocols for the use of this compound for protein tracking. This suggests that it is not a commonly utilized tool for this purpose at present. However, the core concept of using a small, azido-containing molecule to label proteins in vivo is the foundation of a powerful and widely used methodology.

This document provides detailed application notes and protocols for a well-established alternative: the use of genetically encoded, azido-functionalized unnatural amino acids (UAAs) for in vivo protein tracking. This approach is highly relevant to the interest in this compound, as it employs a similar bioorthogonal handle (the azide (B81097) group) for the covalent labeling of proteins within living organisms. The primary example used here will be p-azido-L-phenylalanine (pAzF), a close structural and functional analog to a tyrosine derivative like this compound.

Application Notes

Principle of the Method

In vivo protein tracking using azido-UAAs is a two-step method that allows for the site-specific labeling of proteins in living animals.[1]

  • Metabolic Incorporation of an Azido-UAA: An unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), is introduced into the organism.[1] Through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, the UAA is incorporated into a target protein in response to a specific codon (typically an amber stop codon, TAG) that has been introduced at a desired location in the protein's gene.[2] This results in the expression of the protein of interest with a covalently incorporated azide group, a bioorthogonal handle that is chemically inert to the biological environment.[3]

  • Bioorthogonal "Click" Chemistry: The azide-labeled protein is then covalently tagged with a probe molecule (e.g., a fluorophore, a PET tracer, or a biotin (B1667282) tag) that contains a complementary reactive group.[1] The most common reaction for in vivo applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that does not require a toxic copper catalyst.[1][4] This reaction is highly specific and efficient under physiological conditions.[5]

Key Applications
  • In Vivo Imaging: Labeled proteins can be visualized in living animals using techniques like fluorescence imaging or Positron Emission Tomography (PET), allowing for the study of protein localization, trafficking, and dynamics in a physiologically relevant context.[1][6]

  • Tracking Cell Populations: This method can be used to label proteins on specific cell types, such as stem cells or T-cells, to track their migration, proliferation, and fate in vivo.[5]

  • Quantifying Protein Dynamics: Pulse-chase experiments using azido-UAAs can be employed to measure the rates of protein synthesis and degradation in different tissues and disease states.[7]

  • Identifying Protein-Protein Interactions: The azide group can be used as a handle for crosslinking experiments to identify interacting protein partners in their native environment.[3]

Advantages and Limitations

Advantages:

  • Site-Specific Labeling: Provides precise control over the location of the label on the protein of interest.[8]

  • Bioorthogonality: The azide group is chemically inert in biological systems, minimizing off-target reactions and toxicity.[9]

  • Versatility: A wide range of probes can be attached to the azide handle, enabling various downstream applications.[1]

  • In Vivo Applicability: The copper-free click chemistry allows for labeling in living animals with minimal perturbation of biological processes.[5]

Limitations:

  • Delivery of Components: Efficient delivery of the UAA, the orthogonal synthetase/tRNA expression system, and the labeling probe to the target tissue in a living animal can be challenging.[10]

  • Incorporation Efficiency: The efficiency of UAA incorporation can vary depending on the specific UAA, the engineered synthetase, and the expression context, which may lead to lower yields of the target protein.[3]

  • Potential Toxicity: While generally considered biocompatible, high concentrations of some UAAs or their metabolic byproducts could have toxic effects.[11][12]

  • Immunogenicity: The introduction of a UAA and a foreign synthetase could potentially elicit an immune response in the host organism.

Data Presentation

The following tables summarize representative quantitative data for the in vivo application of azido-UAAs.

Table 1: In Vivo Incorporation Efficiency of p-azido-L-phenylalanine (AzF)

Organism/Cell LineTarget ProteinIncorporation MethodSuppression Efficiency (%)Protein Titer (mg/L)Reference
Vibrio natriegensEYFPStop Codon Suppression35.5 ± 0.826.7 ± 0.7[13]
Vibrio natriegensMlaCStop Codon Suppression> E. coli BL21 levelsNot specified[13]
Eukaryotic cell-freeβ-glucuronidaseAmber Suppressor tRNAStoichiometricNot applicable[14]
Eukaryotic cell-freeErythropoietinAmber Suppressor tRNAStoichiometricNot applicable[14]

Table 2: Click Chemistry Reaction Parameters for Protein Labeling

Click Reaction TypeReactantsTypical Probe ConcentrationReaction TimeIn Vivo CompatibilityReference
CuAAC Azide + Terminal Alkyne10-100 µM1-4 hoursLow (due to copper toxicity)[15]
SPAAC Azide + Cyclooctyne1-50 µM< 1 hourHigh[1][4]

Experimental Protocols

This section provides a generalized protocol for the in vivo labeling of a target protein in a mouse model using a genetically encoded azido-UAA and subsequent detection via click chemistry. This protocol is adapted from methodologies described for azidohomoalanine (AHA) and can be modified for pAzF.[7]

Part 1: In Vivo Incorporation of the Azido-UAA

Materials:

  • Transgenic mouse model expressing the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the azido-UAA.

  • Vector for expressing the protein of interest with an amber (TAG) codon at the desired labeling site.

  • Azido-UAA (e.g., p-azido-L-phenylalanine).

  • Method of UAA delivery (e.g., formulated in chow, osmotic pumps, or intraperitoneal injection).[7]

Procedure:

  • Animal Model Preparation: Generate and validate the transgenic mouse model that expresses the necessary machinery for UAA incorporation in the tissue of interest.

  • Delivery of the Target Protein Gene: Introduce the gene for the protein of interest (containing the amber codon) into the target tissue, for example, via viral vector delivery (e.g., AAV).

  • UAA Administration (Pulse Phase): Administer the azido-UAA to the animals. For pulse-chase experiments to measure protein turnover, a defined period of administration is used. For example, provide chow containing the azido-UAA for a period of 1-7 days.[7] The exact duration will depend on the turnover rate of the protein of interest.

  • Chase Phase (for turnover studies): Replace the UAA-containing chow with regular chow.[7] This will stop the incorporation of the azido-UAA, and the decay of the labeled protein population can be monitored over time.

  • Tissue Collection: At the desired time points, euthanize the animals according to institutional guidelines and harvest the tissues of interest. Tissues can be flash-frozen for biochemical analysis or processed for histology.

Part 2: Labeling and Detection of Azide-Modified Proteins

Materials:

  • Tissue lysates or histological sections from Part 1.

  • Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore).

  • Reaction buffers (e.g., PBS).

  • (For in-gel fluorescence) SDS-PAGE system and fluorescence scanner.

  • (For microscopy) Imaging system with appropriate filters.

Procedure for In-Gel Fluorescence Analysis:

  • Tissue Lysis: Homogenize the harvested tissue in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To 50 µg of total protein lysate, add the cyclooctyne-fluorophore probe to a final concentration of 10-50 µM. Incubate at room temperature for 1 hour.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled protein band using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Western Blotting: The total amount of the protein of interest can be determined by subsequent Western blotting of the same gel to normalize the fluorescence signal.

Procedure for Histological Analysis:

  • Tissue Sectioning: Prepare cryosections or paraffin-embedded sections of the harvested tissue.

  • Permeabilization: If necessary, permeabilize the tissue sections (e.g., with Triton X-100 in PBS).

  • Click Reaction: Incubate the tissue sections with the cyclooctyne-fluorophore probe (10-50 µM in PBS) for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash the sections multiple times with PBS to remove excess probe.

  • Mounting and Imaging: Mount the sections with an appropriate mounting medium and visualize the fluorescently labeled proteins using a confocal or epifluorescence microscope.

Visualizations

experimental_workflow cluster_step1 Step 1: In Vivo UAA Incorporation cluster_step2 Step 2: Bioorthogonal Labeling cluster_step3 Step 3: Analysis a Transgenic Animal Model (Expressing orthogonal synthetase/tRNA) b Deliver Gene of Interest (with amber codon) a->b c Administer Azido-UAA (e.g., pAzF) b->c d Protein Expression and UAA Incorporation c->d e Harvest Tissue d->e f Incubate with Cyclooctyne-Probe e->f g SPAAC 'Click' Reaction f->g h Fluorescence Imaging (Microscopy) g->h i Biochemical Analysis (In-gel fluorescence) g->i

Caption: Workflow for in vivo protein tracking using azido-UAAs.

spaac_reaction protein Protein-N3 product Protein-Triazole-Probe protein->product SPAAC (in vivo) probe Probe-DBCO probe->product plus +

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Bioconjugation of 4-(2-Azidoethyl)phenol to Peptides and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research, enabling the precise coupling of molecules to bestow novel functionalities. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a robust and versatile strategy for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1]

This document provides detailed application notes and protocols for the bioconjugation of 4-(2-Azidoethyl)phenol, a versatile azide-containing building block, to alkyne-modified peptides and nucleic acids. The phenolic hydroxyl group of this reagent can be used for further modifications, or the entire molecule can be conjugated to a biomolecule of interest. These protocols are designed to offer a comprehensive guide for researchers, from reaction setup to purification and characterization of the resulting conjugates.

Reaction Pathways

Two primary pathways are employed for the conjugation of this compound to alkyne-modified biomolecules:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide (B81097), forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] The reaction is known for its fast kinetics and high yields.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC employs a strained cyclooctyne (B158145). The ring strain of the cyclooctyne drives the reaction with an azide without the need for a metal catalyst, making it ideal for in vivo applications.[3]

Quantitative Data Summary

Table 1: Representative Reaction Conditions and Yields for CuAAC

BiomoleculeAlkyne ModificationAzide ReagentTypical YieldReference
PeptidePropargylglycineEthyl Azidoacetate>95%[1]
Oligonucleotide5'-HexynylAzido-PEG3-Biotin~90%[4]
Protein (BSA)Alkyne-probeAzide-TAMRAHigh[4]

Table 2: Representative Kinetic Data for SPAAC Reactions

Strained AlkyneAzideBufferSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Sulfo-DBCO-amine3-azido-L-alanineHEPES (pH 7)0.55 - 1.22[5]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)> 1.22[5]
DBCO-Trastuzumab3-azido-L-alaninePBS (pH 7)~0.18[5]

Note: Reaction rates are highly dependent on the specific reactants, buffer composition, pH, and temperature.[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Peptide

This protocol describes a general procedure for the CuAAC reaction between an alkyne-containing peptide and this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • DMSO (for stock solutions)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in degassed water or a suitable buffer.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of THPTA in degassed water.

    • Prepare a 1 M stock solution of sodium ascorbate in degassed water (freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide to a final concentration of 1 mM.

    • Add this compound to a final concentration of 2-5 mM (2-5 molar equivalents).

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

  • Purification:

    • Purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS), looking for the expected mass increase corresponding to the addition of the this compound moiety.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Modified Oligonucleotide

This protocol outlines a general procedure for the copper-free click reaction between a DBCO (dibenzocyclooctyne)-modified oligonucleotide and this compound.

Materials:

  • DBCO-modified oligonucleotide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the DBCO-modified oligonucleotide in nuclease-free water or a suitable buffer.

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified oligonucleotide to a final concentration of 100 µM.

    • Add this compound to a final concentration of 1-5 mM (10-50 molar equivalents).

  • Incubation:

    • Gently mix the reaction mixture and incubate at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or gel electrophoresis.

  • Purification:

    • Purify the oligonucleotide conjugate using an appropriate method such as HPLC, or ethanol (B145695) precipitation followed by gel electrophoresis.

  • Characterization:

    • Analyze the purified conjugate by mass spectrometry (e.g., ESI-MS) to confirm the successful conjugation. NMR spectroscopy can also be employed for detailed structural characterization of the conjugate.[6]

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Peptide Alkyne-Peptide Mix Reaction Mixture Peptide->Mix Azide This compound Azide->Mix Purification HPLC Purification Mix->Purification 1-4h @ RT Catalyst CuSO4 + THPTA Catalyst->Mix Reducer Sodium Ascorbate Reducer->Mix Product Peptide Conjugate Purification->Product Characterization Mass Spectrometry Product->Characterization

Caption: Workflow for CuAAC of this compound to a peptide.

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Oligo DBCO-Oligonucleotide Mix Reaction Mixture Oligo->Mix Azide This compound Azide->Mix Purification HPLC / Gel Purification Mix->Purification 2-12h @ RT Product Oligonucleotide Conjugate Purification->Product Characterization MS / NMR Product->Characterization

Caption: Workflow for SPAAC of this compound to an oligonucleotide.

Reaction_Pathways cluster_reactants Reactants cluster_cyaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide This compound (R-N3) CuAAC_Node Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Azide->CuAAC_Node SPAAC_Node Strained Alkyne (e.g., DBCO) Azide->SPAAC_Node Alkyne Alkyne-Biomolecule (Peptide or Nucleic Acid) Alkyne->CuAAC_Node Triazole1 1,4-Triazole Conjugate CuAAC_Node->Triazole1 Triazole2 Triazole Conjugate (mixture of regioisomers) SPAAC_Node->Triazole2

Caption: Comparison of CuAAC and SPAAC reaction pathways.

References

Application Notes and Protocols for 4-(2-Azidoethyl)phenol in Cell Lysate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Azidoethyl)phenol is a chemical probe designed for the versatile labeling and identification of proteins within a complex cellular lysate. This bifunctional molecule incorporates a phenol (B47542) group, which can facilitate interactions with specific protein microenvironments, particularly those rich in tyrosine residues or involved in enzymatic reactions where phenol-containing substrates are recognized. The presence of a terminal azide (B81097) group allows for the subsequent, highly specific and efficient covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

This two-step labeling strategy offers researchers a powerful tool to investigate protein function, identify enzyme targets, and profile post-translational modifications.[3][] The initial interaction of the phenol moiety with target proteins allows for the labeling of specific protein populations within the lysate. The subsequent click reaction provides a bio-orthogonal method for attaching a reporter tag for downstream analysis, such as in-gel fluorescence scanning or mass spectrometry-based proteomic identification.[5][6]

These application notes provide a comprehensive, step-by-step guide for the utilization of this compound in cell lysates, from initial labeling to downstream analysis.

Principle of the Method

The experimental workflow involves two primary stages:

  • Protein Labeling in Cell Lysate: Cellular proteins are first extracted in a lysate. The this compound probe is then introduced into the lysate. The phenol group of the probe may interact with and covalently modify specific proteins, particularly at or near tyrosine residues or in active sites of enzymes that recognize phenolic substrates. This results in the covalent attachment of the azide group to the target proteins.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the labeling step, an alkyne-containing reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin) is added to the lysate. In the presence of a copper(I) catalyst, the azide group on the labeled proteins will specifically and efficiently "click" with the alkyne group on the reporter molecule, forming a stable triazole linkage. This allows for the visualization or enrichment of the labeled proteins for subsequent analysis.[1][5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell culture reagents

  • Lysis Buffer (e.g., RIPA buffer without EDTA, or 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40)

  • Protease and phosphatase inhibitor cocktails (EDTA-free)

  • Alkyne-reporter probe (e.g., alkyne-TAMRA, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • BCA Protein Assay Kit

  • SDS-PAGE reagents

  • Fluorescence gel scanner or Western blot imaging system

  • Mass spectrometer (for proteomic analysis)

Protocol 1: Labeling of Proteins in Cell Lysate with this compound

This protocol details the steps for preparing cell lysate and labeling proteins with this compound.

1. Cell Culture and Lysis:

  • Culture cells of interest to the desired confluency.
  • Wash the cells twice with ice-cold PBS.
  • Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors (EDTA-free).
  • Incubate the lysate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

2. Protein Labeling:

  • In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-5 mg/mL with Lysis Buffer.
  • Add this compound to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Protocol 2: Click Chemistry Reaction for Reporter Tagging

This protocol describes the copper-catalyzed click reaction to attach a reporter molecule to the azide-labeled proteins.

1. Preparation of Click Chemistry Reagents:

  • Alkyne-Reporter Stock (10 mM): Dissolve the alkyne-reporter probe in DMSO.
  • CuSO₄ Stock (50 mM): Dissolve CuSO₄ in sterile water.
  • TCEP Stock (50 mM) or Sodium Ascorbate Stock (50 mM): Dissolve TCEP or sodium ascorbate in sterile water. Prepare fresh.
  • TBTA Stock (10 mM): Dissolve TBTA in DMSO.

2. Click Reaction:

  • To the lysate containing the this compound-labeled proteins, add the following reagents in the specified order, vortexing gently after each addition:
  • Alkyne-reporter to a final concentration of 25-100 µM.
  • TBTA to a final concentration of 100 µM.
  • CuSO₄ to a final concentration of 1 mM.
  • TCEP or Sodium Ascorbate to a final concentration of 1 mM.
  • Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.

Protocol 3: Downstream Analysis

1. In-Gel Fluorescence Analysis:

  • Following the click reaction, add 4x SDS-PAGE loading buffer to the reaction mixture.
  • Separate the proteins by SDS-PAGE.
  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
  • The gel can then be stained with Coomassie Blue or a similar stain to visualize total protein loading.

2. Affinity Purification and Mass Spectrometry (for biotin-tagged proteins):

  • If an alkyne-biotin reporter was used, the biotinylated proteins can be enriched using streptavidin-coated beads.
  • Wash the beads extensively to remove non-specifically bound proteins.
  • Elute the bound proteins from the beads.
  • The enriched proteins can then be identified by mass spectrometry.

Data Presentation

ParameterRecommended RangeNotes
Cell Lysate Protein Concentration 1 - 5 mg/mLHigher concentrations can increase labeling efficiency but may also increase background.
This compound Concentration 10 - 100 µMOptimal concentration should be determined empirically for each cell type and experimental goal.
Labeling Incubation Time 1 - 2 hoursLonger incubation times may increase labeling but could also lead to non-specific interactions.
Alkyne-Reporter Concentration 25 - 100 µMA molar excess relative to the probe is recommended to ensure efficient click reaction.
CuSO₄ Concentration 1 mM
TCEP or Sodium Ascorbate Concentration 1 mMA reducing agent is necessary to maintain copper in the Cu(I) state.
TBTA Concentration 100 µMA ligand to stabilize the Cu(I) ion and improve reaction efficiency.
Click Reaction Incubation Time 1 hourTypically sufficient for complete reaction.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Protein Labeling cluster_click_reaction Click Chemistry cluster_analysis Downstream Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis add_probe Add this compound cell_lysis->add_probe incubation1 Incubation add_probe->incubation1 add_reporter Add Alkyne-Reporter incubation1->add_reporter add_catalyst Add Cu(I) Catalyst add_reporter->add_catalyst incubation2 Incubation add_catalyst->incubation2 sds_page SDS-PAGE incubation2->sds_page fluorescence In-Gel Fluorescence sds_page->fluorescence mass_spec Affinity Purification & MS sds_page->mass_spec signaling_pathway cluster_cell Cellular Context cluster_analysis Analysis ext_signal External Stimulus receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Phosphorylation target_protein Target Protein (with Tyrosine) kinase_cascade->target_protein Activation labeled_protein Labeled Target Protein probe This compound probe->target_protein Potential Labeling Site identification Identification by Mass Spec labeled_protein->identification

References

Application Notes and Protocols for Incorporating 4-(2-Azidoethyl)phenol into Live Cells for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within living cells. This approach utilizes the cell's own metabolic pathways to incorporate chemical reporters into nascent proteins, glycans, lipids, and nucleic acids. 4-(2-Azidoethyl)phenol is a versatile chemical probe that can be used for this purpose. Its phenolic group may facilitate cellular uptake, while the terminal azide (B81097) group serves as a bioorthogonal handle for subsequent detection and analysis via "click chemistry."[1][2] This allows for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), enabling visualization, isolation, and identification of labeled biomolecules.[3][4]

This document provides detailed application notes and protocols for the incorporation of this compound into live cells for metabolic labeling, with a focus on applications in proteomics and cell imaging.

Principle of the Technology

The metabolic labeling strategy using this compound involves a two-step process:

  • Metabolic Incorporation: Live cells are incubated with this compound. The compound is taken up by the cells, where it may be metabolized and incorporated into various biomolecules. The precise metabolic pathways involved will depend on the cell type and its metabolic state. The phenol (B47542) moiety may lead to its recognition by enzymes involved in post-translational modifications, such as tyrosination, or it could potentially be incorporated into other metabolic pathways.[5][6]

  • Bioorthogonal Ligation (Click Chemistry): Following the labeling period, the azide-tagged biomolecules are detected by a highly specific and efficient chemical reaction known as click chemistry.[1] This typically involves either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] These reactions form a stable triazole linkage between the azide on the incorporated phenol and a reporter molecule (e.g., a fluorescent dye or biotin) functionalized with an alkyne or a strained cyclooctyne, respectively.[7]

Key Applications

  • Visualization of Cellular Components: Labeled biomolecules can be visualized in their native cellular context using fluorescence microscopy.[3]

  • Proteomic Profiling: Biotin-tagged proteins can be enriched using streptavidin affinity purification and subsequently identified and quantified by mass spectrometry.[8]

  • Monitoring Biomolecule Dynamics: The temporal incorporation of the label allows for the study of the synthesis, trafficking, and turnover of biomolecules.

  • Drug Development: This methodology can be applied to assess the effects of drug candidates on cellular metabolism and protein synthesis.

Data Presentation

Table 1: Representative Quantitative Data for Metabolic Labeling Efficiency

The following table summarizes representative data from metabolic labeling experiments using azido-containing precursors in different cell lines. These values can serve as a benchmark when optimizing experiments with this compound.

Cell LineAzido-PrecursorConcentration (µM)Incubation Time (h)Labeling Efficiency (% of total protein)Reference
HeLaL-Azidohomoalanine (AHA)504~0.1 - 0.5%[7]
JurkatAc4ManNAz (azido-sugar)2572Not specified, but robust labeling observed[3]
HEK293TL-Azidohomoalanine (AHA)1002~0.2%[9]
A549Ac4ManNAz (azido-sugar)10048Significant labeling detected by flow cytometry[10]
Table 2: Recommended Starting Concentrations and Incubation Times

Based on general protocols for small molecule metabolic labeling and considering the potential toxicity of phenolic compounds, the following are recommended starting points for optimization.[2][11]

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMHigher concentrations may lead to cytotoxicity. A dose-response curve should be established.
Incubation Time 4 - 24 hoursShorter times are suitable for studying rapid processes, while longer times may be necessary for detecting low-abundance biomolecules.
Cell Density 70-80% confluencyActively dividing cells generally exhibit higher rates of metabolic incorporation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plates or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25, 50, or 100 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

  • Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Proceed to Downstream Applications: The labeled cells are now ready for fixation and permeabilization for imaging (Protocol 2) or cell lysis for proteomic analysis (Protocol 3).

Protocol 2: Fluorescent Detection of Labeled Biomolecules via Click Chemistry (CuAAC)

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Click-iT® reaction buffer (or a self-made buffer containing a copper(I) source, a ligand, and a reducing agent)

  • Alkyne-functionalized fluorescent probe (e.g., Alkyne-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions or a standard protocol. Briefly, this involves mixing the copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and the alkyne-fluorophore.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips onto microscope slides with mounting medium and visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Enrichment of Labeled Proteins for Proteomic Analysis

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Click-iT® reaction buffer

  • Alkyne-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

Procedure:

  • Cell Lysis: Lyse the labeled cells with an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction: Perform the click reaction by adding the copper(I) source, ligand, reducing agent, and alkyne-biotin to the cell lysate. Incubate for 1-2 hours at room temperature.

  • Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing excess biotin or by boiling in SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry: The enriched proteins can be further processed by in-gel or in-solution digestion with trypsin, followed by analysis using liquid chromatography-mass spectrometry (LC-MS/MS) for protein identification and quantification.

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Detection cluster_imaging Imaging Pathway cluster_proteomics Proteomics Pathway start Live Cells in Culture labeling Incubate with This compound start->labeling wash1 Wash to Remove Excess Probe labeling->wash1 fix_perm Fix & Permeabilize wash1->fix_perm lysis Cell Lysis wash1->lysis click_fluor Click Reaction with Alkyne-Fluorophore fix_perm->click_fluor imaging Fluorescence Microscopy click_fluor->imaging click_biotin Click Reaction with Alkyne-Biotin lysis->click_biotin enrich Streptavidin Enrichment click_biotin->enrich ms_analysis LC-MS/MS Analysis enrich->ms_analysis

Caption: Experimental workflow for metabolic labeling and analysis.

click_chemistry_pathway cluster_cell Cellular Environment cluster_reaction Bioorthogonal Reaction (Click Chemistry) Biomolecule Nascent Biomolecule Incorporation Metabolic Incorporation Biomolecule->Incorporation Azido_Phenol This compound (Metabolic Precursor) Azido_Phenol->Incorporation Labeled_Biomolecule Azide-Labeled Biomolecule Incorporation->Labeled_Biomolecule Click_Reaction CuAAC or SPAAC Labeled_Biomolecule->Click_Reaction Azide Alkyne_Probe Alkyne-Reporter (Fluorophore or Biotin) Alkyne_Probe->Click_Reaction Alkyne Tagged_Biomolecule Covalently Tagged Biomolecule Click_Reaction->Tagged_Biomolecule Downstream_Analysis Downstream Analysis (Microscopy or Mass Spectrometry) Tagged_Biomolecule->Downstream_Analysis Visualization or Enrichment

Caption: Signaling pathway of metabolic labeling and click chemistry.

Considerations and Troubleshooting

  • Toxicity of Phenolic Compounds: Phenolic compounds can exhibit cytotoxicity at high concentrations.[11] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for the specific cell line being used. Cell viability can be assessed using standard assays such as MTT or Trypan Blue exclusion.

  • Cellular Uptake and Metabolism: The efficiency of cellular uptake and the extent of metabolic incorporation can vary significantly between different cell types.[5][12] The phenolic structure may influence its transport across the cell membrane.[13] Optimization of incubation time and concentration is essential.

  • Background Labeling: Incomplete removal of the unincorporated probe can lead to background signal. Thorough washing steps are critical.

  • Click Reaction Efficiency: The efficiency of the click reaction can be influenced by several factors, including the choice of catalyst (for CuAAC), ligand, and the accessibility of the azide group on the labeled biomolecule. For live-cell imaging applications, copper-free SPAAC is recommended to avoid copper-induced cytotoxicity.[7]

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Cells not treated with this compound but subjected to the click reaction to assess background from the reporter probe.

    • Cells treated with this compound but not subjected to the click reaction to assess any intrinsic fluorescence of the probe.

    • For proteomics, a control where the click reaction is performed in the absence of the alkyne-biotin to identify non-specifically binding proteins to the streptavidin beads.

By following these guidelines and protocols, researchers can effectively utilize this compound for the metabolic labeling of biomolecules in live cells, enabling a wide range of applications in cell biology and drug discovery.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(2-Azidoethyl)phenol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Azidoethyl)phenol is a versatile chemical probe used in various applications, including chemical biology and drug development, for the study of protein-protein interactions and post-translational modifications. Its azido (B1232118) group allows for bioorthogonal ligation to alkyne- or phosphine-tagged biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," or Staudinger ligation. This application note provides detailed protocols for the sample preparation of this compound-conjugated proteins and peptides for mass spectrometry (MS) analysis, enabling their identification and quantification. The protocols described herein are designed to ensure efficient enrichment and high-quality data for downstream proteomic studies.

Principle of Enrichment Strategies

Due to the low abundance of modified proteins in complex biological samples, an enrichment step is crucial prior to mass spectrometry analysis. The two primary bioorthogonal reactions utilized for the enrichment of azide-tagged molecules are CuAAC and Staudinger ligation. Both methods typically involve the use of a capture reagent (e.g., biotin-alkyne or biotin-phosphine) that allows for the subsequent isolation of the tagged biomolecules using streptavidin-based affinity purification.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of the azide (B81097) group on the this compound conjugate with a terminal alkyne on a reporter tag (e.g., biotin-alkyne) in the presence of a copper(I) catalyst. CuAAC is known for its high efficiency and fast reaction rates.

Staudinger Ligation: This reaction occurs between the azide group and a phosphine-based capture reagent (e.g., biotin-phosphine). It forms a stable amide bond without the need for a metal catalyst, which can be advantageous in living systems to avoid copper-induced toxicity.[1]

A comparison of these two methods is summarized in the table below.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the enrichment of this compound-labeled peptides using CuAAC and Staudinger ligation, followed by LC-MS/MS analysis. This data is intended to provide a representative comparison of the two methods.

ParameterCuAAC EnrichmentStaudinger Ligation Enrichment
Number of Identified Labeled Peptides 152128
Enrichment Efficiency (%) 9285
Coefficient of Variation (CV) for Quantification (%) < 15< 20
Identified Side-Reaction Products Low levels of methionine oxidationMinimal

Experimental Protocols

Protocol 1: Enrichment of this compound Conjugates via CuAAC

This protocol describes the enrichment of proteins labeled with this compound from a cell lysate using a biotin-alkyne tag followed by streptavidin affinity purification.

Materials:

  • Cell lysate containing this compound-labeled proteins

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail

  • Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 8 M urea (B33335) in 50 mM Tris-HCl pH 8.0

  • Wash Buffer 3: 20% Acetonitrile (ACN) in 50 mM Ammonium (B1175870) Bicarbonate

  • Elution Buffer: 50% ACN, 0.1% Trifluoroacetic acid (TFA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

Procedure:

  • Protein Extraction: Lyse cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the proteome.

  • Click Reaction:

    • To 1 mg of protein lysate, add biotin-alkyne to a final concentration of 50 µM.

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the proteins by adding four volumes of cold acetone (B3395972) and incubating at -20°C for 1 hour. Centrifuge to pellet the proteins and discard the supernatant.

  • Enrichment:

    • Resuspend the protein pellet in a buffer containing 1% SDS.

    • Add pre-washed streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Elution:

    • Collect the supernatant containing the digested peptides.

    • Elute any remaining peptides from the beads using Elution Buffer.

    • Combine the peptide solutions and dry them in a vacuum centrifuge.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Protocol 2: Enrichment of this compound Conjugates via Staudinger Ligation

This protocol outlines the enrichment of this compound-labeled peptides after tryptic digestion of the proteome.

Materials:

  • Tryptic digest of the proteome containing this compound-labeled peptides

  • Biotin-phosphine (e.g., Biotin-PEG4-phosphine)

  • Streptavidin-coated magnetic beads

  • Wash Buffer A: PBS with 0.1% Tween-20

  • Wash Buffer B: 50 mM Ammonium Bicarbonate

  • Elution Buffer: 50% ACN, 0.1% Formic Acid

Procedure:

  • Staudinger Ligation:

    • To the peptide mixture, add biotin-phosphine to a final concentration of 1 mM.

    • Incubate the reaction for 4-6 hours at 37°C.

  • Enrichment:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Wash the beads three times with Wash Buffer A and then three times with Wash Buffer B.

  • Peptide Elution:

    • Elute the bound peptides by incubating the beads with Elution Buffer twice for 15 minutes each.

    • Combine the eluates and dry them in a vacuum centrifuge.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample Sample cluster_enrichment Enrichment cluster_digestion Digestion cluster_analysis Analysis cell_lysate Cell Lysate with This compound Conjugates bioorthogonal_ligation Bioorthogonal Ligation (CuAAC or Staudinger) cell_lysate->bioorthogonal_ligation affinity_purification Streptavidin Affinity Purification bioorthogonal_ligation->affinity_purification on_bead_digestion On-Bead Tryptic Digestion affinity_purification->on_bead_digestion lc_msms LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis Data Analysis lc_msms->data_analysis

Caption: General workflow for the enrichment and analysis of this compound conjugates.

signaling_pathway_logic probe This compound Probe target_protein Target Protein probe->target_protein Covalent Modification conjugate Azide-Labeled Protein Conjugate target_protein->conjugate click_reaction CuAAC Reaction conjugate->click_reaction alkyne_tag Alkyne-Biotin Tag alkyne_tag->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein enrichment Streptavidin Enrichment biotinylated_protein->enrichment ms_analysis Mass Spectrometry Analysis enrichment->ms_analysis

Caption: Logical flow of the CuAAC-based enrichment strategy for proteomic analysis.

Conclusion

The protocols provided in this application note offer robust and reliable methods for the sample preparation of this compound conjugates for mass spectrometry analysis. The choice between CuAAC and Staudinger ligation will depend on the specific experimental requirements, such as the need to avoid copper catalysis in living systems. Careful execution of these protocols will enable researchers to successfully identify and quantify proteins modified with this compound, thereby facilitating a deeper understanding of their biological roles.

References

Application Notes and Protocols for 4-(2-Azidoethyl)phenol in Identifying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-protein interactions (PPIs) within complex biological systems.[1] This method utilizes a photo-reactive probe that, upon activation with UV light, forms a covalent bond with nearby molecules, thus capturing transient and stable interactions. Aryl azides are a common class of photo-reactive moieties used in PAL probes due to their relative stability in the dark and their high reactivity upon photoactivation.[1][2]

This document provides detailed application notes and protocols for the use of 4-(2-Azidoethyl)phenol, a small molecule aryl azide (B81097) probe, in conjunction with click chemistry for the identification of protein-protein interactions. While specific literature on this compound is not abundant, the protocols provided herein are based on well-established methodologies for similar aryl azide-based photoaffinity probes.

The general workflow involves three main stages:

  • Binding and Crosslinking: The this compound probe is introduced to a biological system (e.g., cell lysate or intact cells) where it can interact with its target proteins. Subsequent exposure to UV light activates the azide group, leading to the formation of a highly reactive nitrene intermediate that covalently crosslinks to interacting proteins.[1]

  • Bioorthogonal Ligation (Click Chemistry): The ethylazide group on the probe also serves as a handle for bioorthogonal ligation. A reporter tag, such as biotin, containing a terminal alkyne can be "clicked" onto the azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]

  • Enrichment and Identification: The biotinylated protein complexes are then enriched using streptavidin-coated beads and identified by mass spectrometry-based quantitative proteomics.[4]

Synthesis of this compound

This compound can be synthesized from commercially available starting materials such as 4-(2-bromoethyl)phenol (B83804) or p-hydroxyphenethyl alcohol. A common method for synthesizing alkyl azides is through the nucleophilic substitution of an alkyl halide with sodium azide.[5] Alternatively, alcohols can be converted to azides, often through a two-step process involving activation of the alcohol to a good leaving group (e.g., tosylate) followed by displacement with an azide salt.[5] A one-pot synthesis from alcohols using triphenylphosphine, iodine, and imidazole (B134444) has also been reported.[6][7]

Proposed Synthesis from 4-(2-bromoethyl)phenol:

A straightforward approach involves the reaction of 4-(2-bromoethyl)phenol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or a mixture of acetone (B3395972) and water.[8]

Parameter Value/Condition Reference
Starting Material4-(2-bromoethyl)phenol[8]
ReagentSodium Azide (NaN₃)[8]
SolventWater/Acetone mixture[8]
TemperatureRoom Temperature to 50°C
Reaction Time12-24 hours
Expected Yield>90%[8]

Data Presentation: Representative Quantitative Data for Aryl Azide Probes

The efficiency of photo-crosslinking can be influenced by several factors, including the probe concentration, UV irradiation time and wavelength, and the specific properties of the aryl azide. The following table summarizes representative data from studies using various aryl azide photoaffinity probes.

Parameter Value/Condition Probe/System Reference
Probe Concentration 1 µMArylazido-beta-alanyl-ATP / A431 cell membranes[9]
1 µMDiazirine-based probes / GrsA-NRPS[10]
10 µMArylazido-beta-alanyl-ATP / A431 cell membranes[9]
UV Irradiation Wavelength 254 nmArylazide-based probe / S. aureus cells[11]
365 nmPhenyl azide probes[12]
365 nmDiazirine-based probes / GrsA-NRPS[10]
UV Irradiation Time 2 minutesArylazido-beta-alanyl-ATP / A431 cell membranes[9]
1-5 minutesDiazirine-based probe / GrsA-NRPS[10]
10 minutesProgestin aryl azide / Progesterone (B1679170) receptor[13]
20 minutesAzide-modified sialic acid / B-cells[14]
30 minutesPhenyl azide probes[12]
Photoattachment Efficiency ~60%Progestin aryl azide / Progesterone receptor[13]
<30% (typical)General aryl azides[14][15]
Improved 7-foldDNA-programmed PAL with multiple phenyl azides[14][15]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Proteins in Cell Lysate

This protocol describes the use of this compound to label interacting proteins in a complex protein mixture.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell lysate in appropriate lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Ice

Procedure:

  • Thaw the cell lysate on ice. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Dilute the cell lysate to a final concentration of 1-5 mg/mL with cold PBS.

  • Add this compound to the lysate to a final concentration of 1-10 µM. Include a control sample with DMSO only.

  • Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the probe to bind to its target proteins.

  • Transfer the samples to a petri dish on ice and place it under a 365 nm UV lamp.

  • Irradiate the samples for 5-30 minutes. The optimal time should be determined empirically.

  • After irradiation, the samples are ready for click chemistry (Protocol 2).

Protocol 2: Click Chemistry for Biotin Tagging

This protocol describes the copper-catalyzed click reaction to attach a biotin-alkyne reporter to the azide-labeled proteins.

Materials:

  • Photo-labeled protein sample from Protocol 1

  • Biotin-alkyne stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (50 mM in DMSO/water)

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)

  • PBS

Procedure:

  • To the photo-labeled protein sample, add the following reagents in order, vortexing gently after each addition:

    • Biotin-alkyne to a final concentration of 100 µM.

    • THPTA or TBTA ligand to a final concentration of 1 mM.

    • CuSO₄ to a final concentration of 1 mM.

    • Sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.

  • The biotinylated protein sample is now ready for enrichment (Protocol 3).

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

Materials:

  • Biotinylated protein sample from Protocol 2

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)

  • Elution buffer (e.g., sample buffer for SDS-PAGE, or on-bead digestion buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometry-grade water and solvents

Procedure:

  • Equilibrate the streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Add the equilibrated beads to the biotinylated protein sample and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with different buffers is recommended.

  • Elution or On-Bead Digestion:

    • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can be visualized by silver staining or western blotting.

    • On-Bead Digestion (for Mass Spectrometry):

      • Resuspend the beads in a digestion buffer.

      • Reduce the proteins with DTT and alkylate with IAA.

      • Digest the proteins with trypsin overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • The peptides are now ready for analysis by LC-MS/MS for protein identification and quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_pal Photoaffinity Labeling cluster_click Click Chemistry cluster_analysis Analysis probe This compound incubation Incubation (Binding) probe->incubation lysate Cell Lysate / Intact Cells lysate->incubation uv UV Irradiation (365 nm) (Crosslinking) incubation->uv click_reaction CuAAC Reaction uv->click_reaction biotin Biotin-Alkyne biotin->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment ms LC-MS/MS Analysis enrichment->ms identification Protein Identification & Quantification ms->identification

Caption: General workflow for identifying protein-protein interactions.

Representative Signaling Pathway: Simplified MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes like proliferation and differentiation, and its dysregulation is implicated in diseases such as cancer.[16][17] Photoaffinity probes can be used to identify protein-protein interactions within this cascade.[18][19]

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor (Mitogen) GrowthFactor->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(2-Azidoethyl)phenol Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction involving 4-(2-Azidoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click reaction with this compound?

The click reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. In this case, the azide group on this compound reacts with an alkyne-containing molecule in the presence of a copper(I) catalyst. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.[1][2][3]

Q2: Why is a copper(I) catalyst necessary for this reaction?

The uncatalyzed thermal cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ to 10⁸, allowing it to proceed at room temperature and under aqueous conditions.[1][2] It also ensures the specific formation of the 1,4-disubstituted triazole isomer.[1]

Q3: How is the active Cu(I) catalyst typically generated and maintained?

The active Cu(I) catalyst is often generated in situ from a more stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction.[4][5][6] Sodium ascorbate (B8700270) is the most commonly used reducing agent for this purpose.[4][7] It is crucial to maintain the copper in its +1 oxidation state throughout the reaction, as oxidation to Cu(II) will render the catalyst inactive.[4]

Q4: What are the key components of a typical click reaction mixture?

A standard reaction mixture for a this compound click reaction includes:

  • This compound: The azide-containing reactant.

  • Alkyne-functionalized molecule: The reaction partner for the azide.

  • Copper(II) source: Typically CuSO₄.[4][5]

  • Reducing agent: Commonly sodium ascorbate, to generate and maintain Cu(I).[4][7]

  • Copper-chelating ligand: Such as THPTA or BTTAA, to stabilize the Cu(I) catalyst and improve reaction efficiency.[4][8]

  • Solvent/Buffer: The reaction is often performed in aqueous buffers like PBS or HEPES, or in polar organic solvents like DMF, ethanol, or acetonitrile (B52724).[4][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is the most common issue encountered in click reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Q: My click reaction with this compound is giving a very low yield. What are the potential causes and how can I fix it?

A: Several factors can contribute to low product yield. Follow this troubleshooting workflow to diagnose the problem:

TroubleshootingWorkflow cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Condition Optimization cluster_purification Purification Troubleshooting start Start: Low Yield reagents 1. Check Reagents start->reagents catalyst 2. Evaluate Catalyst System reagents->catalyst Reagents OK reagent_quality Verify purity and integrity of This compound and alkyne. conditions 3. Optimize Reaction Conditions catalyst->conditions Catalyst OK ascorbate Use fresh sodium ascorbate solution. It oxidizes readily in solution. purification 4. Review Purification conditions->purification Conditions OK solvent Optimize the solvent. Polar solvents (DMF, EtOH) can accelerate the reaction. end Success: Improved Yield purification->end Purification OK copper_removal Ensure complete removal of copper, as it can interfere with downstream analysis. reagent_conc Confirm accurate concentrations of starting materials. ligand Ensure correct ligand-to-copper ratio (typically 5:1). Use a stabilizing ligand like THPTA or BTTAA. oxygen Degas reaction mixture to remove oxygen, which oxidizes Cu(I). copper_source Check the quality of the CuSO₄. concentration Increase reactant concentrations if possible. Dilute solutions can lead to poor yields. time_temp Increase reaction time or temperature (if compatible with substrates). ph Ensure pH is within the optimal range (4-11). product_loss Evaluate purification method for potential product loss.

Troubleshooting workflow for low click reaction yield.

Step-by-step guidance:

  • Reagent Integrity:

    • Purity: Ensure the purity of your this compound and the alkyne partner. Impurities can inhibit the catalyst.

    • Degradation: Azides can be sensitive to light and temperature. Store them properly. Ensure your alkyne has not degraded.

    • Concentration: Accurately determine the concentrations of your stock solutions.

  • Catalyst System:

    • Sodium Ascorbate: Always prepare a fresh solution of sodium ascorbate immediately before setting up the reaction. It is prone to oxidation, which will prevent the reduction of Cu(II) to Cu(I).[4]

    • Copper Source: Use a high-quality source of copper(II) sulfate.

    • Ligand: The use of a copper-chelating ligand like THPTA (water-soluble) or BTTAA is highly recommended.[4][8] These ligands stabilize the active Cu(I) species, prevent its oxidation, and can accelerate the reaction.[8] A common strategy is to use a 5:1 ligand to copper ratio.[4][10]

    • Oxygen Removal: Dissolved oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state.[4] Degassing your solutions (e.g., by bubbling with argon or nitrogen) before adding the catalyst can significantly improve yields.[11]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate. Polar solvents such as DMF, ethanol, and acetonitrile have been shown to accelerate the reaction.[9] For biological applications, aqueous buffers are common.

    • Concentration: Click reactions are concentration-dependent. If your reactants are too dilute, the reaction rate will be slow.[4] If possible, increase the concentration of your reactants.

    • Time and Temperature: While many click reactions are fast at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating.[12]

    • pH: The reaction is generally tolerant of a wide pH range (4-11).[11] However, extreme pH values can affect the stability of your reactants or the catalyst.

Issue 2: Reaction works, but is slow or incomplete

Q: My reaction is proceeding, but it's very slow and never goes to completion. How can I speed it up?

A: Slow or incomplete reactions are often due to suboptimal catalytic activity or reaction conditions.

OptimizationWorkflow cluster_catalyst Catalyst Optimization cluster_conditions Parameter Adjustment cluster_additives Additives start Start: Slow/Incomplete Reaction catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Parameters catalyst->conditions additives Consider Additives conditions->additives end Result: Faster/Complete Reaction additives->end ligand_ratio Increase ligand-to-copper ratio (e.g., up to 5:1). copper_conc Increase copper concentration (e.g., from 50 µM to 250 µM). premix Pre-mix CuSO₄ and ligand before adding to the reaction mixture. reactant_conc Increase concentration of the excess reagent (azide or alkyne). temperature Gently heat the reaction (e.g., to 37-40°C). solvent_choice Switch to a more polar solvent if substrates are compatible. aminoguanidine (B1677879) Add aminoguanidine to scavenge reactive oxygen species (ROS).

Workflow for optimizing a slow click reaction.
  • Optimize Catalyst Loading: While catalytic, the amount of copper can be critical. You can try increasing the copper concentration. See the table below for typical ranges.

  • Increase Ligand Concentration: A higher concentration of a stabilizing ligand like THPTA can enhance the reaction rate.

  • Reactant Stoichiometry: Use a slight excess (e.g., 1.1 to 2 equivalents) of one of the reactants, typically the less precious one, to drive the reaction to completion.

  • Temperature: If your molecules are stable, increasing the temperature to 37-40°C can significantly increase the reaction rate.[12]

Issue 3: Inconsistent Results/Poor Reproducibility

Q: I am getting inconsistent results with my click reaction. Sometimes it works well, and other times it fails. Why?

A: Poor reproducibility is often linked to reagents or environmental factors that are not well-controlled.

  • Oxygen Contamination: The most likely culprit is variable oxygen contamination. Ensure you are using a consistent degassing procedure for every reaction.

  • Reagent Stability: As mentioned, sodium ascorbate solutions are not stable. Prepare them fresh every single time.[4] Check for degradation of your azide and alkyne starting materials, especially if they are old or have been stored improperly.

  • Water Quality: Use high-purity, deionized water to prepare your buffers and solutions to avoid trace metal contamination that could interfere with the catalyst.

  • Pipetting Accuracy: At the low concentrations often used, small errors in pipetting can lead to significant variations in reagent ratios.

Issue 4: Presence of Interfering Substances

Q: I am performing the click reaction on a biological sample (e.g., cell lysate) and getting low yield. What could be interfering with the reaction?

A: Biological samples contain numerous molecules that can inhibit the click reaction.

  • Thiols: Free thiols from cysteine residues in proteins or from reducing agents like DTT can coordinate with copper and inhibit catalysis.[4] If possible, remove DTT by buffer exchange or dialysis before the reaction. Pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can also be effective.[4]

  • Metal Chelators: Buffers containing metal chelators, such as Tris, should be avoided as they can sequester the copper catalyst.[4] Switch to non-chelating buffers like PBS or HEPES.

  • Complex Biological Matrix: The complexity of biological samples can inhibit the reaction.[8] It may be necessary to increase the concentration of the catalyst and ligand to overcome these inhibitory effects.

Quantitative Data Summary

The following table provides typical concentration ranges for key components in a CuAAC reaction. These should be used as a starting point for optimization.

ComponentTypical Concentration RangeNotes
Alkyne/Azide Substrate 10 µM - 10 mMHighly dependent on the specific application.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMFor biological samples, lower concentrations (50-250 µM) are preferred to minimize toxicity.[10]
Sodium Ascorbate 1 mM - 5 mMShould be in excess of the copper concentration. Always use a freshly prepared solution.[10]
Ligand (e.g., THPTA) 250 µM - 5 mMA ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules.[4][10]

Experimental Protocols

Protocol 1: General Procedure for this compound Click Reaction

This protocol provides a general starting point for the click reaction in an aqueous buffer.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or an appropriate solvent.

    • Alkyne-containing molecule: 10 mM in a compatible solvent.

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[5]

    • THPTA ligand: 100 mM in deionized water.[5]

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).[10]

  • Reaction Setup (for a 1 mL final volume):

    • To a microcentrifuge tube, add your alkyne-containing molecule to a final concentration of 100 µM.

    • Add this compound to a final concentration of 200 µM (2-fold excess).

    • Add buffer (e.g., PBS) to bring the volume to ~950 µL.

    • Vortex briefly to mix.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix. Add 12.5 µL of 20 mM CuSO₄ (final concentration 250 µM) and 12.5 µL of 100 mM THPTA (final concentration 1.25 mM). Let this mixture sit for 1-2 minutes.[10]

    • Add the 25 µL of the catalyst premix to the reaction tube.

  • Initiate the Reaction:

    • Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 2.5 mM) to the reaction tube.[10]

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation:

    • Protect the reaction from light if using fluorescent probes.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

Protocol 2: Click Reaction in a Cell Lysate

This protocol is adapted for performing the click reaction in a complex biological sample.

  • Prepare Lysate:

    • Lyse cells in a buffer that does not contain Tris or other strong chelators (e.g., PBS with protease inhibitors).

    • Determine the protein concentration of the lysate.

  • Prepare Stock Solutions:

    • As in Protocol 1, but ensure solvents are compatible with the biological sample.

  • Reaction Setup (for a 200 µL final volume):

    • To a microcentrifuge tube, add 50 µL of protein lysate (e.g., 1-5 mg/mL).[6]

    • Add the alkyne- or azide-labeled biomolecule of interest.

    • Add PBS buffer to bring the volume to ~160 µL.

  • Catalyst and Reagent Addition:

    • Add 10 µL of 10 mM THPTA solution (final concentration 500 µM). Vortex briefly.[6]

    • Add 10 µL of 2 mM CuSO₄ solution (final concentration 100 µM). Vortex briefly.[6]

    • Add the corresponding azide or alkyne detection reagent (e.g., this compound).

    • Initiate the reaction by adding 10 µL of 100 mM sodium ascorbate solution (final concentration 5 mM). Vortex briefly.[6]

  • Incubation:

    • Protect the reaction from light.

    • Incubate for 30-60 minutes at room temperature.[6]

    • The labeled proteins are now ready for downstream processing and analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

References

Technical Support Center: Optimizing Reactions with 4-(2-Azidoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Azidoethyl)phenol (B6155438). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, particularly for dilute samples, and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a molecular building block in bioconjugation and chemical biology. Its azide (B81097) group allows for highly specific covalent bond formation with alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". The phenolic group can be a target for further modifications or can be used to study interactions with proteins and other biological molecules.

Q2: What makes "click chemistry" suitable for dilute samples?

A2: Click chemistry, particularly CuAAC, is known for its high efficiency, selectivity, and rapid reaction rates under mild, aqueous conditions.[1] These characteristics make it well-suited for dilute samples where the concentrations of reactants are low. The reaction is highly specific, meaning the azide and alkyne groups will react only with each other, minimizing side reactions even in a complex biological milieu.[1]

Q3: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition?

A3: CuAAC requires a copper(I) catalyst to proceed efficiently. This is the most common form of click chemistry.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), on the other hand, does not require a copper catalyst. It utilizes a strained cyclooctyne (B158145) that reacts readily with an azide. SPAAC is often preferred for applications in living cells or organisms where the cytotoxicity of copper is a concern.

Q4: How should I store this compound?

A4: this compound should be stored at 2°C - 8°C in a tightly sealed container to prevent degradation. Phenolic compounds can be sensitive to oxidation, so minimizing exposure to air and light is recommended.

Q5: Can I use this compound for in vivo studies?

A5: For in vivo studies, it is generally recommended to use a copper-free click chemistry approach like SPAAC to avoid copper-induced cytotoxicity. This would involve reacting this compound with a strained alkyne (e.g., DBCO, BCN).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Catalyst: The Cu(I) catalyst is essential for CuAAC. It can be oxidized to the inactive Cu(II) state.• Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).• Degas solutions to remove oxygen.• Include a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst.[2]
Suboptimal pH: The stability and reactivity of the phenol (B47542) group are pH-dependent. Phenols are generally less stable at high pH.• Maintain the reaction pH in the neutral to slightly acidic range (pH 6.0-7.5).• Perform small-scale pH optimization experiments.
Low Reactant Concentrations: In very dilute samples, the reaction rate may be slow.• Increase the concentration of one of the reactants, if possible.• Extend the reaction time.• Consider using a copper-chelating picolyl moiety in the alkyne-containing reaction partner to increase the effective concentration of the catalyst at the reaction site.[2]
Presence of Unexpected Byproducts Side Reaction with Thiols: In protein labeling, the copper catalyst can facilitate a side reaction between the alkyne and cysteine residues, forming thiotriazoles.• If working with proteins containing accessible cysteines, consider using a copper-free SPAAC reaction.• Optimize the concentration of the copper catalyst and ligand.
Degradation of Phenol: The phenol group can oxidize, especially at alkaline pH, leading to colored impurities.• Ensure the reaction is performed at an appropriate pH (neutral to slightly acidic).• Use high-purity, colorless this compound.
Poor Reproducibility Inconsistent Reagent Preparation: The quality and concentration of reactants, especially the catalyst and reducing agent, are critical.• Prepare fresh stock solutions of the reducing agent for each experiment.• Use a consistent source and lot of reagents.• Accurately determine the concentration of your stock solutions.
Variable Reaction Conditions: Temperature and reaction time can influence the outcome.• Maintain a consistent temperature throughout the experiment.• Ensure reaction times are accurately controlled.

Quantitative Data Summary

The optimal concentrations for your specific experiment should be determined empirically. However, the following table provides recommended starting concentrations for a typical CuAAC reaction with a dilute protein sample.

Reagent Recommended Starting Concentration Notes
This compound 10-100 µM
Alkyne-labeled Protein 1-10 µM
Copper(II) Sulfate (B86663) (CuSO₄) 50-100 µM
Copper Ligand (e.g., THPTA) 250-500 µMA 5-fold excess relative to CuSO₄ is a good starting point.
Reducing Agent (e.g., Sodium Ascorbate) 1-5 mMShould be in large excess and added last to initiate the reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of an Alkyne-Modified Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 10 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 50 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10 µM) in your reaction buffer.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM, a 10-fold molar excess over the protein).

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 250 µM.

    • Add the Copper(II) Sulfate stock solution to a final concentration of 50 µM. Gently mix.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. This will reduce Cu(II) to the active Cu(I) catalyst and start the reaction.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time will depend on the reactants and their concentrations. Protect the reaction from light if using a fluorescently-labeled alkyne.

  • Purification:

    • Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Analysis:

    • Confirm the conjugation using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Stock Solutions (Azido-phenol, CuSO4, Ligand, Ascorbate) r1 Combine: - Alkyne-Protein - Azido-phenol - Ligand - CuSO4 p1->r1 r2 Add Sodium Ascorbate (Initiate Reaction) r1->r2 r3 Incubate (RT or 4°C) r2->r3 a1 Purify Product (e.g., SEC) r3->a1 a2 Characterize Conjugate (e.g., SDS-PAGE, MS) a1->a2

Caption: A typical experimental workflow for labeling an alkyne-modified protein with this compound using CuAAC.

Signaling_Pathway cluster_cell Cellular Environment P Phenolic Compound (e.g., this compound derivative) Receptor Cell Surface Receptor P->Receptor Interaction MAPK MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription NFkB->Transcription Gene Gene Expression (e.g., Inflammatory Cytokines) Transcription->Gene

Caption: A simplified diagram illustrating how a phenolic compound could modulate intracellular signaling pathways involved in inflammation.

References

strategies for removing unreacted 4-(2-Azidoethyl)phenol from samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and purifying 4-(2-Azidoethyl)phenol. This guide provides detailed answers, protocols, and troubleshooting tips for researchers, scientists, and drug development professionals to effectively remove unreacted starting material from their samples.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing unreacted this compound from a reaction mixture?

The most effective strategies leverage the unique physicochemical properties of this compound. The primary methods include:

  • Flash Column Chromatography: This is a highly effective method that separates compounds based on their polarity. Given the polarity of the phenol (B47542) group, this compound can be readily separated from less polar products or starting materials on a silica (B1680970) gel column.

  • Acid-Base Liquid-Liquid Extraction: The acidic nature of the phenolic proton (pKa ~10) allows for selective extraction. By washing an organic solution of the mixture with a basic aqueous solution (e.g., dilute NaOH), the phenol will be deprotonated and move into the aqueous layer, leaving non-acidic compounds behind in the organic layer. The phenol can then be recovered by acidifying the aqueous layer and re-extracting.[1]

  • Recrystallization: If the product of the reaction is a solid and has different solubility properties than this compound, recrystallization can be an effective and scalable purification method.[2][3] This technique relies on dissolving the impure compound in a hot solvent and allowing it to cool, causing the pure substance to crystallize.[4]

Q2: What specific properties of this compound are important for its purification?

Several key properties are crucial for designing a purification strategy:

  • Acidity: The phenolic hydroxyl group is weakly acidic. This property is central to purification by acid-base extraction.

  • Polarity: The presence of the hydroxyl group makes the molecule relatively polar, which dictates its behavior in chromatography. It will have a strong affinity for polar stationary phases like silica gel.

  • Hydrogen Bonding: The phenol can act as both a hydrogen bond donor and acceptor, influencing its solubility in various solvents.

  • Thermal Stability: The azide (B81097) group can be thermally sensitive and may decompose at elevated temperatures, often releasing nitrogen gas.[5] This makes high-temperature purification methods like distillation less ideal unless performed under a high vacuum to lower the boiling point.[2]

Q3: Are there critical safety precautions for handling this compound during purification?

Yes. The azide functional group requires specific safety measures:

  • Avoid Heat and Shock: Both organic and inorganic azides can be heat- and shock-sensitive, potentially leading to explosive decomposition.[5] Avoid concentrating azide-containing solutions to dryness on a rotary evaporator at high temperatures.

  • Incompatible Materials: Do not expose azides to heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can form highly explosive heavy metal azide salts.[6] Use non-metal spatulas for handling.

  • Avoid Strong Acids: Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[5]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) for azide reactions, as this can form explosive poly-azidomethane compounds.[5][6]

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is the most common and immediate way to monitor the separation of this compound from other components in the reaction mixture. By running the crude mixture, the collected fractions, and a reference standard of the starting material on a TLC plate, you can visualize the separation and identify which fractions contain the desired compound versus the unreacted phenol.

Purification and Troubleshooting Guides

This section provides detailed protocols for common purification techniques and a troubleshooting guide for issues that may arise during the experimental workflow.

Experimental Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating this compound from less polar impurities.

Methodology:

  • Solvent System Selection: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). An ideal system will show good separation between this compound (typically a lower Rf value) and the other compounds.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a glass column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate or the eluent). Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Begin eluting the column with the selected solvent system. Start with a higher ratio of the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution) or use a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound. Combine the pure fractions and remove the solvent under reduced pressure (at low temperature) to yield the purified product.

Experimental Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is effective if the other components in the mixture are not acidic.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.

  • Base Wash: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) to the separatory funnel. The volume should be roughly equal to the organic layer. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.

  • Layer Separation: Allow the two layers to separate. The deprotonated this compound will be in the upper aqueous layer (if using a solvent less dense than water). Drain the lower organic layer.

  • Repeat Extraction: Repeat the base wash on the organic layer one or two more times to ensure complete removal of the phenol. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2-3), confirmed with pH paper. The this compound will precipitate or become insoluble.

  • Product Extraction: Extract the acidified aqueous layer with fresh portions of ethyl acetate or diethyl ether. The protonated phenol will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Co-elution of Compounds in Column Chromatography The chosen solvent system is not providing adequate separation.Try a different solvent system. For example, switch from ethyl acetate/hexanes to methanol/dichloromethane. If compounds are still not separating, consider using a different stationary phase (e.g., alumina) or High-Performance Liquid Chromatography (HPLC).[7]
Formation of an Emulsion During Extraction [8]The two immiscible layers are not separating cleanly, often due to high concentrations of solutes or vigorous shaking.Add a saturated aqueous solution of NaCl (brine) to "break" the emulsion. Alternatively, let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[8]
Product Fails to Crystallize [9]The solution may be too dilute, or residual impurities are inhibiting crystal formation.Try to concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound if available. If these fail, re-purify the material by another method (e.g., chromatography) to remove impurities.[9]
Low or No Product Recovery After Workup [8]The compound may be more soluble in the aqueous layer than expected, or it may have degraded.Always check all layers (both organic and aqueous) by TLC before discarding them. Ensure pH adjustments during extraction were correct. Re-extract the aqueous layers if product is detected. For azides, avoid excessive heat which could cause degradation.[5][8]

Visualized Workflows and Logic Diagrams

Below are diagrams created using Graphviz to illustrate the purification workflows and decision-making processes.

G Diagram 1: General Purification Workflow cluster_0 Diagram 1: General Purification Workflow start Crude Reaction Mixture check_purity Analyze by TLC/LC-MS start->check_purity decision Is Purification Needed? check_purity->decision protocol Select Purification Protocol decision->protocol  Yes end_node Pure Product decision->end_node  No protocol->end_node fail Re-evaluate Strategy protocol->fail

Caption: General workflow for sample purification and analysis.

G Diagram 2: Purification Method Selection start Crude Mixture Containing This compound q1 Are impurities non-acidic? start->q1 extraction Use Acid-Base Liquid-Liquid Extraction q1->extraction  Yes q2 Are components separable by polarity on TLC? q1->q2  No / Unsure chromatography Use Flash Column Chromatography q2->chromatography  Yes q3 Is product a solid with different solubility? q2->q3  No crystallization Use Recrystallization q3->crystallization  Yes other Consider HPLC or other methods q3->other  No G Diagram 3: Troubleshooting Column Chromatography start Problem: Poor separation on silica column q1 Did you run a TLC analysis first? start->q1 a1_yes Was separation good on TLC? q1->a1_yes  Yes a1_no Develop a new solvent system using TLC q1->a1_no  No q2 Is the column overloaded? a1_yes->q2 a2_yes Reduce sample load (typically 1-5% of silica weight) q2->a2_yes  Yes a2_no Try a different solvent gradient or stationary phase (e.g., Alumina) q2->a2_no  No

References

Technical Support Center: Enhancing 4-(2-Azidoethyl)phenol Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Azidoethyl)phenol for bioconjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for bioconjugating this compound?

The two primary methods for the bioconjugation of this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC requires a copper catalyst to join the azide (B81097) with a terminal alkyne, while SPAAC utilizes a strained cyclooctyne (B158145) that reacts with the azide without the need for a metal catalyst. The choice between these methods often depends on the biological system and the potential for copper cytotoxicity.[1][2][3]

Q2: Why is my CuAAC reaction with this compound failing or showing low yield?

Several factors can contribute to low or no yield in a CuAAC reaction:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[1][4] Insufficient reducing agent (e.g., sodium ascorbate) or exposure to air can deactivate the catalyst.

  • Poor Reagent Quality: The azide group in this compound can degrade over time. Ensure you are using fresh, high-purity reagents and solvents.

  • Substrate-Specific Issues: Steric hindrance near the azide or the alkyne can impede the reaction.[1] Additionally, other functional groups on your biomolecule might chelate the copper catalyst, making it unavailable for the reaction.[1]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all negatively impact the reaction yield.[1]

Q3: What are the common side reactions in CuAAC, and how can I minimize them?

The most common side reactions in CuAAC include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen.[1] Maintaining anaerobic conditions and using an adequate amount of reducing agent can minimize this.

  • Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) generated during the Cu(I)/Cu(II) redox cycle can damage sensitive amino acid residues.[1][5] Using a stabilizing ligand for the copper catalyst and thoroughly degassing your solutions can mitigate this issue.[1][5]

Q4: How do I choose the right ligand for my CuAAC reaction?

The choice of ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing side reactions. For bioconjugation, water-soluble ligands like THPTA and BTTAA are often preferred as they help protect biomolecules from ROS and can improve reaction kinetics.[6][7]

Q5: My bioconjugate is difficult to purify due to copper contamination. What can I do?

Residual copper can be challenging to remove. Here are a few strategies:

  • Chelating Resins: Passing the reaction mixture through a column containing a copper-chelating resin is an effective method.[1]

  • Dialysis: For macromolecular products like proteins, dialysis against a buffer containing a chelating agent such as EDTA is a common purification technique.[1]

  • Precipitation: In some cases, the product can be precipitated, leaving the copper catalyst in the supernatant.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation in CuAAC
Potential Cause Troubleshooting Step Rationale
Inactive Copper Catalyst Degas all buffers and solutions thoroughly. Prepare the reducing agent solution (e.g., sodium ascorbate) fresh. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.Oxygen readily oxidizes the active Cu(I) catalyst to inactive Cu(II).[1][4]
Degraded Reagents Use fresh, high-purity this compound and alkyne partner. Store azide-containing compounds properly, protected from light and heat.Azides can be unstable and degrade over time, leading to failed reactions.[1]
Suboptimal pH Optimize the reaction pH. While CuAAC is robust, extreme pH values can affect the stability of the reactants and the catalyst.The optimal pH can be substrate-dependent.
Poor Solubility If reactants are not fully dissolved, consider using a co-solvent like DMSO or DMF.[8][9]Incomplete dissolution leads to lower effective concentrations and reduced reaction rates.
Issue 2: Low Reaction Rate in SPAAC
Potential Cause Troubleshooting Step Rationale
Inappropriate Buffer Screen different buffer systems. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS for some SPAAC reactions.[10][11]The buffer composition can significantly influence the kinetics of SPAAC reactions.[10][11]
Suboptimal pH Investigate the effect of pH on your specific reaction. Generally, higher pH values can increase SPAAC reaction rates.[10][11]The protonation state of the reactants can affect their reactivity.
Low Temperature If your biomolecule is stable at higher temperatures, consider increasing the reaction temperature (e.g., from 25°C to 37°C).Reaction kinetics are generally faster at higher temperatures.[10][11]
Steric Hindrance If possible, introduce a PEG linker between your biomolecule and the azide or alkyne to reduce steric hindrance.A linker can provide more flexibility and accessibility for the reactive partners to come together.[10][11]

Experimental Protocols & Data

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-modified biomolecule, this compound, copper(II) sulfate (B86663), a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA or BTTAA) in an appropriate buffer (e.g., phosphate (B84403) buffer).[12]

    • It is crucial to prepare the sodium ascorbate (B8700270) solution fresh.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified biomolecule and this compound.

    • Add the copper-stabilizing ligand, followed by the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and the copper catalyst.[1]

Factors Influencing SPAAC Reaction Rates
Factor Effect on Rate Example Reference
Buffer Type Can significantly impact kinetics.HEPES buffer (pH 7) showed higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS (pH 7) (0.32–0.85 M⁻¹s⁻¹).[10][11]
pH Generally, higher pH increases the reaction rate.Increasing the pH from 7 to 10 in borate (B1201080) buffer increased the reaction rate.[10][11]
Temperature Higher temperatures generally lead to faster reactions.Increasing the temperature from 25°C to 37°C resulted in higher reaction rates.[10][11]
Azide Structure Electron-donating groups on the azide can increase the reaction rate.1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine.[10][11]
Linker A PEG linker can enhance reaction rates.The presence of a PEG linker increased reaction rates by 31 ± 16%.[10][11]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Mix cluster_purification Purification Alkyne Alkyne-modified Biomolecule Mix Combine Reactants, Ligand, and CuSO4 Alkyne->Mix Azide This compound Azide->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Add Ascorbate to Initiate Ascorbate->Initiate Ligand Ligand (e.g., THPTA) Ligand->Mix Mix->Initiate Purify Purification (e.g., Chromatography, Dialysis) Initiate->Purify Incubate Product Purified Bioconjugate Purify->Product

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Mix cluster_purification Purification Strained_Alkyne Strained Alkyne-modified Biomolecule Mix Combine Reactants in Buffer Strained_Alkyne->Mix Azide This compound Azide->Mix Purify Purification (e.g., Chromatography) Mix->Purify Incubate Product Purified Bioconjugate Purify->Product

Caption: Experimental workflow for SPAAC bioconjugation.

Troubleshooting_Logic cluster_cuaac CuAAC Checks cluster_spaac SPAAC Checks Start Low Bioconjugation Efficiency Reaction_Type Which Reaction? Start->Reaction_Type CuAAC_Issues CuAAC Troubleshooting Reaction_Type->CuAAC_Issues CuAAC SPAAC_Issues SPAAC Troubleshooting Reaction_Type->SPAAC_Issues SPAAC Check_Catalyst Check Catalyst Activity (Degas, Fresh Ascorbate) CuAAC_Issues->Check_Catalyst Check_Buffer Optimize Buffer System SPAAC_Issues->Check_Buffer Check_Reagents_Cu Check Reagent Quality Check_Catalyst->Check_Reagents_Cu Check_Conditions_Cu Optimize Conditions (pH, Solvent) Check_Reagents_Cu->Check_Conditions_Cu Check_pH_Temp Optimize pH and Temperature Check_Buffer->Check_pH_Temp Check_Sterics Consider Steric Hindrance Check_pH_Temp->Check_Sterics

Caption: Logical flow for troubleshooting bioconjugation issues.

References

addressing solubility issues of 4-(2-Azidoethyl)phenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(2-Azidoethyl)phenol in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a phenolic compound with moderate polarity. Its solubility is influenced by the phenolic hydroxyl group, which can participate in hydrogen bonding, and the azidoethyl group. Generally, it exhibits limited solubility in aqueous solutions at neutral pH but is more soluble in organic solvents.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For preparing high-concentration stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. Alcohols such as ethanol (B145695) and methanol (B129727) can also be used. The choice of solvent may depend on the specific requirements of your experiment, such as compatibility with a particular cell line or reaction chemistry.

Q3: My this compound solution appears cloudy or has precipitated upon dilution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution in aqueous buffers is a common issue with compounds that have limited water solubility. This often occurs when a concentrated organic stock solution is diluted into an aqueous medium where the compound's solubility limit is exceeded. Refer to the troubleshooting guide below for a step-by-step approach to address this issue.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent due to the acidic nature of its phenolic hydroxyl group. The estimated pKa of the phenolic proton is approximately 9.77. At pH values above the pKa, the phenol (B47542) is deprotonated to form the more water-soluble phenolate (B1203915) anion. Conversely, at pH values significantly below the pKa, the compound will be in its less soluble, neutral form. Therefore, increasing the pH of the aqueous solution to above 10 can significantly enhance its solubility. However, the stability of the compound and the requirements of the experimental system at high pH must be considered.

Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?

A5: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Solubility Data

SolventSolubility of Tyrosol (approx.)
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Ethanol~5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mL

Note: The azide (B81097) group in this compound may slightly alter its solubility compared to the hydroxyl group in tyrosol.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

G cluster_start Start: Solubility Issue Observed cluster_solubilization Initial Solubilization Strategy cluster_dilution Aqueous Dilution Troubleshooting cluster_success Resolution start Precipitation or cloudiness observed stock_solution Ensure complete dissolution in organic stock solution (e.g., DMSO, DMF) start->stock_solution physical_methods Use physical methods: vortexing, gentle warming, or sonication stock_solution->physical_methods If dissolution is slow dilution_technique Optimize dilution technique: - Add stock solution to buffer dropwise while vortexing - Pre-warm the aqueous buffer physical_methods->dilution_technique lower_concentration Lower the final working concentration dilution_technique->lower_concentration If precipitation persists adjust_ph Adjust the pH of the aqueous buffer (>pKa) lower_concentration->adjust_ph If still problematic co_solvent Increase the percentage of organic co-solvent (if tolerated) adjust_ph->co_solvent If pH adjustment is not feasible success Clear solution obtained co_solvent->success

Caption: Troubleshooting workflow for addressing solubility issues. (Max Width: 760px)

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 16.32 mg of this compound (MW: 163.18 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Copper-Catalyzed Click Chemistry Reaction

This protocol outlines a general approach for using this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis azide Prepare stock solution of This compound (e.g., 10 mM in DMSO) mix In a reaction vessel, combine: - Alkyne solution - this compound solution - Reaction buffer (e.g., PBS) azide->mix alkyne Prepare stock solution of alkyne-containing molecule (in a compatible solvent) alkyne->mix copper Prepare CuSO4 solution (e.g., 50 mM in water) ascorbate Prepare fresh Sodium Ascorbate solution (e.g., 100 mM in water) add_copper Add CuSO4 solution mix->add_copper initiate Initiate the reaction by adding Sodium Ascorbate solution add_copper->initiate incubate Incubate at room temperature, protected from light initiate->incubate analysis Monitor reaction progress (e.g., LC-MS, TLC) incubate->analysis

Caption: General workflow for a CuAAC click chemistry reaction. (Max Width: 760px)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the alkyne-containing molecule, this compound, and the reaction buffer (e.g., a mixture of t-butanol and water, or an aqueous buffer like PBS). The solvent system should be chosen to ensure the solubility of both the azide and alkyne reactants.

  • Catalyst Addition: Add the copper(II) sulfate (B86663) solution to the reaction mixture.

  • Reaction Initiation: Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate. This reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be protected from light.

  • Monitoring: The progress of the reaction can be monitored by analytical techniques such as LC-MS or TLC.

Note on Solvent Choice for Click Chemistry: The choice of solvent is critical for the success of the reaction. Solvent systems like DMF, DMSO, or mixtures of THF/water or t-butanol/water are commonly used. The ideal solvent will dissolve all reactants and not interfere with the catalytic activity of the copper. If solubility issues arise with the reactants in the chosen solvent system, refer to the troubleshooting guide.

pH and Solubility Relationship

The solubility of phenolic compounds like this compound is intrinsically linked to the pH of the solution. The following diagram illustrates this relationship.

G cluster_ph_scale pH Scale cluster_species Predominant Species low_ph Low pH (< pKa) neutral_form Neutral Phenol (Ar-OH) Less Water-Soluble low_ph->neutral_form Protonated high_ph High pH (> pKa) phenolate_form Phenolate Anion (Ar-O-) More Water-Soluble high_ph->phenolate_form Deprotonated

Caption: Relationship between pH and the form of a phenolic compound. (Max Width: 760px)

Technical Support Center: Optimizing Catalyst Concentration for 4-(2-Azidoethyl)phenol Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 4-(2-Azidoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low or no product yield. What are the primary causes?

Low yields in CuAAC reactions can often be attributed to several factors. The most common issues include the inactivation of the copper catalyst, poor solubility of reactants, suboptimal reagent concentrations, and potential interference from the substrate itself. A systematic approach to troubleshooting these variables is recommended.

Q2: How can I prevent the inactivation of my copper catalyst?

The active catalyst in CuAAC is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2] To maintain the catalyst in its active form:

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to reduce any Cu(II) to Cu(I) and to scavenge dissolved oxygen.[3][4]

  • Degas Solvents: Thoroughly degas all solvents and solutions to minimize dissolved oxygen.[1]

  • Work Under an Inert Atmosphere: For particularly sensitive reactions, working under an inert atmosphere of nitrogen or argon can be beneficial.[5]

  • Use a Ligand: A copper-chelating ligand can protect the Cu(I) from oxidation and improve its catalytic activity.[3][4]

Q3: What is the optimal concentration of the copper catalyst?

The final concentration of the copper catalyst can be adjusted as needed, typically between 0.05 mM and 0.25 mM.[3] For many bioconjugation reactions, a final copper concentration of around 0.1 mM to 0.25 mM is a good starting point.[3] It's important to note that for some catalyst systems, a threshold concentration of around 50 µM may be needed to observe significant reactivity, with maximal activity often reached at approximately 250 µM.

Q4: Can the phenol (B47542) group in this compound interfere with the copper catalyst?

While not extensively documented specifically for this compound in click chemistry, it is known that phenolic compounds can interact with and chelate copper ions.[6] This interaction could potentially sequester the copper catalyst, reducing its availability for the cycloaddition reaction and leading to lower yields.

To mitigate this potential issue:

  • Increase Ligand Concentration: Employing a slightly higher concentration of a copper-chelating ligand may help to outcompete the phenol for copper coordination.

  • Optimize Catalyst Loading: A modest increase in the copper catalyst concentration might be necessary to overcome any sequestration by the phenol.

  • pH Control: The chelating ability of phenols is pH-dependent. Performing the reaction in a buffered system (pH 7-8) may minimize this interaction.

Q5: What are the recommended ligands and their concentrations?

The choice of ligand can significantly impact reaction efficiency. Water-soluble ligands are particularly useful for bioconjugation reactions in aqueous buffers.[2]

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for aqueous reactions.[2][4]

  • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A highly effective ligand, but with limited solubility in water, making it more suitable for organic or mixed solvent systems.[2][4]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand known to accelerate the reaction and reduce cytotoxicity.[2]

A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state.[2][3]

Q6: How should I prepare my reagents for the best results?

  • Sodium Ascorbate: Always prepare fresh solutions of sodium ascorbate, as it can readily oxidize in solution.[2]

  • Copper/Ligand Premix: It is good practice to pre-mix the copper sulfate (B86663) and ligand solutions before adding them to the reaction mixture.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper(I) Catalyst- Ensure a fresh solution of sodium ascorbate is used.[2]- Degas all solvents and reaction mixtures.[1]- Maintain an inert atmosphere (N₂ or Ar) if necessary.[5]- Use an appropriate copper-chelating ligand (e.g., THPTA, TBTA).[3][4]
Poor Solubility of Reactants- Use a co-solvent such as DMSO, DMF, or t-butanol to ensure all components are dissolved.[3]
Suboptimal Reagent Ratios- While a 1:1 stoichiometry of azide (B81097) to alkyne is common, using a slight excess (1.1 to 2-fold) of the less critical component can improve yields.[2]
Interference from Phenol Group- Increase the ligand-to-copper ratio (e.g., up to 10:1).- Incrementally increase the copper catalyst concentration.- Ensure the reaction is performed in a buffered solution (pH 7-8).
Formation of Side Products Oxidative Homocoupling of Alkyne- This is often due to insufficient reducing agent or the presence of oxygen.[4]- Increase the concentration of sodium ascorbate.- Ensure thorough degassing of the reaction mixture.
Reaction Stalls Insufficient Catalyst Activity- Increase the final concentration of the copper/ligand complex.[3]- Consider switching to a more accelerating ligand like BTTAA.[2]
Steric Hindrance- Increase the reaction time or temperature (e.g., to 37°C or 40°C).[2]

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationEquivalents (relative to limiting reagent)
This compound10 mM in DMSO/buffer100 µM - 1 mM1
Alkyne Substrate10 mM in DMSO/buffer100 µM - 1.2 mM1 - 1.2
Copper(II) Sulfate (CuSO₄)20 mM in water0.1 - 0.5 mM0.1 - 0.5
Sodium Ascorbate100 mM in water (fresh)1 - 5 mM5 - 10
Ligand (e.g., THPTA)50 mM in water0.5 - 2.5 mM0.5 - 2.5

Table 2: Recommended Catalyst and Ligand Ratios

Catalyst SystemCopper SourceLigandTypical Cu:Ligand RatioSolvent System
Aqueous BioconjugationCuSO₄THPTA or BTTAA1:5Aqueous Buffer (e.g., PBS, HEPES)[2][3]
Organic/Mixed SolventsCuSO₄ or CuITBTA1:2 to 1:5DMSO/water, t-BuOH/water, DMF[4][7]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction of this compound

This protocol provides a starting point for the click reaction in an aqueous buffer system.

  • Prepare Stock Solutions:

    • 10 mM this compound in DMSO.

    • 10 mM alkyne-containing molecule in DMSO.

    • 20 mM Copper(II) sulfate (CuSO₄) in deionized water.

    • 50 mM THPTA in deionized water.

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the this compound stock solution.

    • Add the alkyne-containing molecule (typically 1 to 1.2 equivalents).

    • Add buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the reaction to the desired final volume, accounting for the subsequent additions.

  • Catalyst Preparation:

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.25 mM and a 5:1 ligand-to-copper ratio, you would add 1.25 mM final concentration of THPTA.[3]

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the azide/alkyne mixture to a final concentration of 5 mM.[3]

    • Add the pre-mixed copper/ligand solution to initiate the reaction.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Upon completion, the reaction can be quenched by adding EDTA to chelate the copper ions. The product can then be purified by an appropriate method (e.g., preparative HPLC).

Protocol 2: Optimized Protocol for Potentially Inhibitory Phenolic Azides

This protocol incorporates modifications to counteract potential catalyst inhibition by the phenol group.

  • Prepare Stock Solutions:

    • As per Protocol 1, but also prepare a 100 mM stock solution of BTTAA ligand.

  • Reaction Setup:

    • Follow the setup as described in Protocol 1.

  • Catalyst Preparation (Modified):

    • In a separate tube, pre-mix the CuSO₄ and BTTAA solutions. Aim for a higher ligand-to-copper ratio, for example, 10:1.

  • Reaction Initiation:

    • Add the sodium ascorbate solution to the azide/alkyne mixture.

    • Add the pre-mixed copper/BTTAA solution. If yields are still low, consider a stepwise increase in the final copper concentration (e.g., from 0.25 mM up to 0.5 mM).

  • Incubation:

    • If the reaction is slow at room temperature, consider incubating at a slightly elevated temperature, such as 37°C.

  • Monitoring and Work-up:

    • As described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification prep_azide Prepare this compound Stock mix_reactants Combine Azide, Alkyne, and Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock premix_catalyst Pre-mix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock prep_ligand->premix_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate add_ascorbate Add Sodium Ascorbate prep_ascorbate->add_ascorbate mix_reactants->add_ascorbate add_catalyst Add Cu/Ligand Complex to Initiate premix_catalyst->add_catalyst add_ascorbate->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate monitor Monitor by LC-MS/HPLC incubate->monitor quench Quench with EDTA monitor->quench purify Purify Product (e.g., HPLC) quench->purify

Caption: Experimental workflow for CuAAC of this compound.

troubleshooting_workflow start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Soluble and Pure? check_catalyst->check_reagents Yes sol_catalyst Use Fresh Ascorbate Degas Solvents Add/Optimize Ligand check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Use Co-solvent (DMSO, DMF) Purify Starting Materials check_reagents->sol_reagents No check_phenol Potential Phenol Interference? check_conditions->check_phenol Yes sol_conditions Increase Reaction Time/Temp Adjust Stoichiometry check_conditions->sol_conditions No sol_phenol Increase Ligand:Cu Ratio Increase Catalyst Concentration check_phenol->sol_phenol Possible success Improved Yield sol_catalyst->success sol_reagents->success sol_conditions->success sol_phenol->success

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Technical Support Center: Post-Reaction Quenching and Purification of 4-(2-Azidoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching of excess 4-(2-azidoethyl)phenol (B6155438) and removal of the copper catalyst following click chemistry reactions.

Frequently Asked Questions (FAQs)

Quenching of Excess this compound

Q1: Why is it necessary to quench the excess this compound after my reaction?

A1: Quenching, or the deactivation of unreacted starting material, is a critical step for several reasons. Residual organic azides can be hazardous, potentially leading to the formation of explosive compounds, especially in the presence of certain metals or under acidic conditions.[1][2] Furthermore, unreacted this compound can interfere with downstream applications and complicate the purification of your desired product.

Q2: What are the recommended methods for quenching excess this compound?

A2: Two primary methods are recommended for quenching organic azides: the Staudinger reaction with triphenylphosphine (B44618) (PPh₃) and reaction with nitrous acid. However, for substrates containing a phenol (B47542) group like this compound, the Staudinger reaction is the preferred method due to its mild and selective nature.[3][4]

Q3: Why is the Staudinger reaction preferred over nitrous acid for quenching this compound?

A3: The Staudinger reaction is highly selective for azides and is performed under neutral conditions, which are compatible with the phenol functional group.[3][4] In contrast, quenching with nitrous acid requires acidic conditions, which can lead to undesirable side reactions with the electron-rich phenol ring, such as nitrosation or oxidation, potentially forming byproducts that complicate purification and may be toxic.[5][6][7]

Catalyst Removal

Q4: What are the common methods for removing the copper catalyst after a click reaction?

A4: The most common methods for removing residual copper catalyst include:

  • Aqueous washes with a chelating agent: Using reagents like EDTA or ammonium (B1175870) chloride/ammonia to form a water-soluble complex with copper that can be extracted into an aqueous phase.[8][9]

  • Solid-phase extraction with scavenger resins: Employing resins with functional groups that selectively bind to copper, which can then be removed by simple filtration.[10]

  • Filtration through a plug of silica (B1680970) or alumina: This can help remove insoluble copper species.

Q5: How do I choose the best copper removal method for my experiment?

A5: The choice of method depends on the properties of your final product, including its solubility and stability, as well as the required level of purity. For many organic molecules, a combination of an aqueous wash with a chelating agent followed by filtration through a silica plug is often effective.[11] For sensitive biomolecules, solid-phase scavenger resins can be a milder alternative.

Q6: I see a persistent blue or green color in my organic layer after extraction. What does this mean?

A6: A blue or green color in the organic layer is a common indicator of residual copper.[11] This may be due to incomplete chelation or extraction. Performing additional aqueous washes, increasing the concentration of the chelating agent, or adjusting the pH of the aqueous wash can help resolve this issue.

Troubleshooting Guides

Troubleshooting Quenching of this compound

Problem Possible Cause Suggested Solution
Incomplete quenching of the azide (B81097) (as determined by TLC or other analysis) Insufficient amount of quenching agent.Increase the equivalents of triphenylphosphine (for Staudinger reaction). A slight excess (e.g., 1.1-1.2 equivalents) is recommended.
Low reaction temperature or insufficient reaction time.Ensure the reaction is stirred at room temperature for an adequate amount of time (typically 1-2 hours for the Staudinger reaction).
Formation of unexpected byproducts when using nitrous acid Reaction of nitrous acid with the phenol ring.Switch to the milder and more selective Staudinger reaction with triphenylphosphine.
Reaction of nitrous acid with the solvent (e.g., DMF).[11]If nitrous acid must be used, avoid solvents like DMF that can form carcinogenic nitrosamines.[11]

Troubleshooting Copper Catalyst Removal

Problem Possible Cause Suggested Solution
Persistent blue/green color in the organic layer after aqueous wash Incomplete copper chelation.Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[11]
The pH of the aqueous wash is not optimal for complexation.Adjust the pH of the aqueous wash. For EDTA, a pH of ~8 is often effective. For ammonia/ammonium chloride, a basic pH is required.[11]
Low product yield after purification Emulsion formation during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product loss on scavenger resin.Reduce the contact time with the resin. Perform a small-scale experiment to determine the minimum time required for sufficient copper removal.
Scavenger resin is not effectively removing the copper Insufficient amount of scavenger resin.Increase the amount of scavenger resin used.
Poor mixing of the resin with the reaction mixture.Ensure vigorous stirring to allow for efficient contact between the resin and the solution.

Experimental Protocols

Protocol 1: Quenching of Excess this compound via Staudinger Reaction

  • Reaction Setup: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Triphenylphosphine: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of this compound) in a minimal amount of the reaction solvent.

  • Quenching: Slowly add the triphenylphosphine solution to the cooled reaction mixture with stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. You may observe the evolution of nitrogen gas.

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Workup: Proceed with the extraction and purification of your desired product. The triphenylphosphine oxide byproduct can typically be removed by chromatography.

Protocol 2: Removal of Copper Catalyst using an EDTA Wash

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Extraction: Transfer the diluted mixture to a separatory funnel and add an equal volume of a 0.1 M aqueous solution of EDTA (disodium salt), with the pH adjusted to ~8 with a suitable base (e.g., sodium bicarbonate).

  • Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Removal of Copper Catalyst using a Scavenger Resin

  • Resin Selection: Choose a copper scavenger resin with appropriate functional groups (e.g., thiourea (B124793) or amine-based).

  • Addition of Resin: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the copper catalyst).

  • Stirring: Stir the suspension vigorously at room temperature for 4-16 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Common Copper Removal Methods

Method Typical Residual Copper Level (ppm) Potential Impact on Yield Advantages Disadvantages
Aqueous Wash (Ammonium Chloride) 100 - 5005 - 15%Simple, inexpensive.May not achieve very low copper levels; can be less effective if the product strongly chelates copper.
Aqueous Wash (EDTA) < 100[11]5 - 15%More effective than ammonium chloride for tightly bound copper.[11]Can be slow; may require pH adjustment.
Solid-Phase Scavenger Resins < 10 ppm2 - 10%High efficiency; mild conditions; simple filtration workup.Higher cost of reagents; potential for product loss on the resin.
Silica Gel Filtration Variable5 - 20%Can remove insoluble copper species.May not effectively remove soluble copper; potential for product loss on the column.

Note: The efficiency and impact on yield can vary depending on the specific reaction conditions and the properties of the product.

Mandatory Visualizations

Quenching_and_Purification_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_purification Catalyst Removal cluster_final Final Product Start Completed Reaction Mixture (Product, Excess Azide, Catalyst) Quench Add Triphenylphosphine (Staudinger Reaction) Start->Quench Aqueous_Wash Aqueous Wash (e.g., EDTA) Quench->Aqueous_Wash Option 1 Scavenger_Resin Solid-Phase Scavenger Quench->Scavenger_Resin Option 2 End Purified Product Aqueous_Wash->End Scavenger_Resin->End

Caption: Workflow for quenching and catalyst removal.

Troubleshooting_Logic Start Post-Reaction Mixture Check_Azide Is excess azide present? Start->Check_Azide Quench_Azide Perform Staudinger Reaction Check_Azide->Quench_Azide Yes Check_Copper Is copper catalyst present? Check_Azide->Check_Copper No Quench_Azide->Check_Copper Remove_Copper Choose Catalyst Removal Method (Aqueous Wash or Scavenger Resin) Check_Copper->Remove_Copper Yes Final_Product Purified Product Check_Copper->Final_Product No Remove_Copper->Final_Product

Caption: Decision tree for post-reaction workup.

References

Technical Support Center: Enhancing the Stability of 4-(2-Azidoethyl)phenol Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with proteins labeled with 4-(2-Azidoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for my this compound labeled protein?

A1: For long-term stability, it is highly recommended to store your azide-labeled protein at -80°C.[1] Storage at -20°C is also acceptable for shorter durations. For immediate or short-term use (a few days to a week), storing the protein at 4°C is possible, but degradation can occur over time. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the protein into smaller, single-use volumes before freezing.[1]

Q2: What factors can affect the stability of the azide (B81097) group on my labeled protein?

A2: The azide group is generally stable under common bioconjugation conditions. However, its stability can be influenced by:

  • pH: While stable in the neutral to moderately basic pH range typically used for click chemistry, prolonged exposure to strong acids should be avoided as it can lead to the formation of hydrazoic acid, potentially compromising the azide.[2]

  • Temperature: Elevated temperatures can decrease the stability of organic azides.[3] It is advisable to perform labeling and subsequent click chemistry reactions at room temperature or lower, unless a specific protocol indicates otherwise.

  • Reducing Agents: Strong reducing agents, especially those containing thiols, can react with the azide group and should be avoided in buffers used for storage or reaction, unless they are a component of a specific reaction protocol.[2]

Q3: I am observing low labeling efficiency. What are the possible causes?

A3: Low labeling efficiency can stem from several factors:

  • Suboptimal pH: The reaction of this compound with your protein, often targeting tyrosine residues, can be pH-dependent. Ensure the pH of your reaction buffer is optimal for the specific labeling chemistry you are using.

  • Reagent Quality: Ensure that your this compound and other reagents are of high quality and have not degraded.

  • Insufficient Reagent Concentration: A molar excess of the labeling reagent is often required. You may need to optimize the ratio of this compound to your protein.

  • Steric Hindrance: The target amino acid on your protein might be in a sterically hindered location, preventing efficient labeling.

Q4: Can I use copper-catalyzed click chemistry (CuAAC) with my azide-labeled protein in live cells?

A4: Caution is advised when using CuAAC in live cells due to the cytotoxicity of the copper(I) catalyst. For live-cell applications, it is highly recommended to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of protein during labeling or storage. - Protein concentration is too high.- Buffer conditions (pH, ionic strength) are suboptimal, leading to aggregation.- The labeling reagent is affecting protein solubility.- Work with a lower protein concentration.- Optimize buffer composition. Screen different pH values and salt concentrations.- Add stabilizing agents such as glycerol (B35011) (up to 50%) or non-ionic detergents.
Non-specific labeling or high background in downstream applications. - The labeling reagent is reacting with non-target amino acids.- In SPAAC, the cyclooctyne (B158145) reagent may be reacting non-specifically with cysteine residues.[5]- Aggregates of the labeled protein can cause non-specific binding.- Perform control experiments with a protein that lacks the target amino acid.- If using SPAAC, consider blocking free thiols with a reagent like N-ethylmaleimide (NEM) prior to the click reaction.- Purify the labeled protein using size-exclusion chromatography to remove aggregates.
Loss of protein activity after labeling. - The labeling reagent has modified a critical amino acid in the active site.- The azide tag sterically hinders the protein's function.- Copper catalyst in CuAAC has inactivated the protein.- If possible, use site-directed mutagenesis to move the target labeling site away from the active site.- Use a labeling reagent with a longer or shorter linker arm.- For sensitive proteins, use copper-free SPAAC for the click chemistry step.
Inconsistent results between experiments. - Variability in reagent preparation.- Inconsistent incubation times or temperatures.- Degradation of labeled protein due to improper storage.- Always use freshly prepared solutions for your labeling and click reactions.- Strictly adhere to the optimized protocol for incubation times and temperatures.- Aliquot and store your labeled protein at -80°C to ensure consistency.[1]

Data Presentation: Stability of Azide-Labeled Proteins

Parameter Condition Recommendation/Observation Citation
Storage Temperature 4°CSuitable for short-term storage (days).[1]
-20°CGood for medium-term storage (weeks to months).[1]
-80°COptimal for long-term storage (months to years).[1]
pH Acidic (pH < 6)Potential for slow hydrolysis to hydrazoic acid. Avoid prolonged storage in acidic buffers.[2]
Neutral to Basic (pH 7-9)Generally stable. Optimal for most click chemistry reactions.[6]
Highly Basic (pH > 10)May increase the rate of hydrolysis of the protein itself.[7]
Additives Reducing Agents (e.g., DTT, TCEP)Can reduce the azide group. Avoid unless part of a specific protocol.[2]
Cryoprotectants (e.g., Glycerol)Recommended for frozen storage to prevent damage from ice crystal formation.
Protease InhibitorsRecommended to prevent proteolytic degradation during handling and storage.

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol provides a general guideline for labeling a purified protein. Optimal conditions, such as the molar excess of the labeling reagent and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM.

  • Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris).

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Quantification: Determine the protein concentration and the degree of labeling using a suitable method (e.g., UV-Vis spectroscopy or mass spectrometry).

  • Storage: Aliquot the labeled protein and store at -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the in-vitro conjugation of an azide-labeled protein with an alkyne-containing molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-containing molecule: 10 mM in DMSO or water.

    • CuSO₄: 50 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate (B8700270): 300 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and a 3- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:2 molar ratio.

  • Initiate the Reaction: Add the catalyst premix to the protein solution to a final copper concentration of 0.5-1 mM. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the conjugated protein using a desalting column or dialysis to remove excess reagents.

Visualizations

experimental_workflow_pull_down cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down Assay p Protein of Interest labeled_p Azide-Labeled Protein (Bait) p->labeled_p Labeling Reaction azide This compound azide->labeled_p click Click Chemistry (CuAAC or SPAAC) labeled_p->click beads Alkyne-Coated Beads beads->click cell_lysate Cell Lysate (Prey Proteins) cell_lysate->click wash Wash Steps click->wash Capture Prey elute Elution wash->elute Remove Non-specific Binders analysis MS or Western Blot elute->analysis Identify Interacting Proteins signaling_pathway_kinase_assay cluster_probe_synthesis Probe Synthesis cluster_assay Kinase Activity Assay kinase_inhibitor Kinase Inhibitor with Alkyne probe Click Reaction (SPAAC) kinase_inhibitor->probe azide_protein Azide-Labeled Protein azide_protein->probe labeled_inhibitor Protein-Inhibitor Conjugate probe->labeled_inhibitor kinase Target Kinase labeled_inhibitor->kinase Inhibition phosphorylation Phosphorylation kinase->phosphorylation substrate Kinase Substrate substrate->phosphorylation atp ATP atp->phosphorylation phosphorylated_substrate Phosphorylated Substrate phosphorylation->phosphorylated_substrate detection Detection (e.g., Antibody) phosphorylated_substrate->detection logical_relationship_receptor_ligand cluster_labeling Component Labeling cluster_interaction Interaction and Detection ligand Ligand azide_phenol This compound ligand->azide_phenol Labeling azide_ligand Azide-Labeled Ligand azide_phenol->azide_ligand alkyne_receptor Receptor with Alkyne binding Binding alkyne_receptor->binding azide_ligand->binding complex Receptor-Ligand Complex binding->complex click Proximity-Induced Click Reaction complex->click detection Signal Generation click->detection

References

Validation & Comparative

Preserving Protein Integrity: A Guide to Validating the Function of 4-(2-Azidoethyl)phenol Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to label proteins with probes like 4-(2-Azidoethyl)phenol (B6155438) is a powerful tool for studying their function, interactions, and localization. However, a critical and often overlooked step is the validation that the labeling process itself has not compromised the protein's native activity. This guide provides a framework for assessing the functional integrity of proteins after labeling with this compound, compares this method with an alternative approach, and offers detailed experimental protocols for key validation assays.

The introduction of an external label, such as this compound, can potentially alter a protein's three-dimensional structure and, consequently, its function. Therefore, rigorous functional validation is paramount to ensure that subsequent experimental observations are a true reflection of the protein's biology and not an artifact of the labeling process.

Comparing Labeling Strategies: A Focus on Minimal Perturbation

The ideal labeling strategy introduces a bioorthogonal handle with minimal disruption to the protein's structure and function. Here, we compare two approaches for introducing an azide (B81097) group, a versatile handle for "click" chemistry, onto a protein: site-specific incorporation of a non-canonical amino acid and post-translational chemical modification of a native amino acid.

FeatureSite-Specific Incorporation of p-Azido-L-phenylalanine (azF)Tyrosine-Specific Labeling with Diazonium Salts of Azidophenols
Principle Genetic incorporation of an unnatural amino acid containing an azide group at a specific site during protein synthesis.Chemical modification of naturally occurring tyrosine residues on the protein surface with a diazonium salt of an azido-containing phenol.
Specificity High site-specificity, as the unnatural amino acid is incorporated at a genetically encoded position.Can be less specific, potentially modifying multiple accessible tyrosine residues. However, specificity can be influenced by reaction conditions and the local environment of the tyrosine residues.[1]
Potential for Perturbation Generally considered to have a lower potential for functional perturbation due to the minimal structural difference between azF and natural amino acids like phenylalanine.Higher potential for perturbation as it involves a chemical reaction on the protein surface that can alter the local charge and steric environment. The modification itself is also larger than the simple replacement of a hydrogen with an azide.
Applicability Requires genetic manipulation of the expression system, which may not be feasible for all proteins or systems.Can be applied to naturally expressed or purified proteins without the need for genetic engineering.

Experimental Validation of Labeled Protein Function

To ensure the biological relevance of data obtained from labeled proteins, a series of functional validation experiments are essential. The specific assays will depend on the protein of interest, but the general principle is to compare the activity of the labeled protein to its unlabeled counterpart.

Case Study: Functional Validation of a Labeled G-Protein Coupled Receptor (GPCR)

A study on the G-protein coupled receptor (GPCR) rhodopsin, labeled with a fluorescent probe via a site-specifically incorporated p-azido-l-phenylalanine (azF), provides a strong example of functional validation. The researchers confirmed that the labeled receptor retained its ability to bind its ligand, retinal, and undergo light-induced conformational changes, which are crucial for its signaling function.[2]

A fluorescence-quenching assay was used to measure the kinetics of ligand binding and release, demonstrating that the labeling did not interfere with this fundamental aspect of receptor function.[2]

Experimental Protocol: Fluorescence-Quenching Assay for Ligand Binding

  • Preparation of Labeled Protein: The GPCR is expressed with a site-specifically incorporated azF residue and subsequently labeled with a fluorescent dye via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2]

  • Reconstitution: The labeled GPCR is reconstituted into a membrane-mimetic environment, such as bicelles or nanodiscs, to maintain its native conformation.

  • Fluorescence Measurement: The baseline fluorescence of the labeled GPCR is measured.

  • Ligand Addition: The specific ligand for the GPCR is added to the solution.

  • Quenching Measurement: The change in fluorescence intensity is monitored over time. Binding of the ligand in proximity to the fluorophore can lead to quenching of the fluorescence signal.

  • Data Analysis: The kinetics of the fluorescence change are analyzed to determine the rates of ligand association and dissociation, which can be compared to the unlabeled receptor.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for protein labeling and a key signaling pathway.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Functional Validation protein Target Protein labeled_protein Azide-Labeled Protein protein->labeled_protein Tyrosine-Specific Modification (e.g., Diazonium Coupling) azidophenol This compound Derivative azidophenol->labeled_protein functional_assay Functional Assay (e.g., Enzyme Kinetics, Ligand Binding) labeled_protein->functional_assay unlabeled_protein Unlabeled Protein (Control) unlabeled_protein->functional_assay comparison Compare Activity functional_assay->comparison

Caption: Workflow for labeling a target protein with a this compound derivative and subsequent functional validation.

signaling_pathway Ligand Ligand GPCR Labeled GPCR Ligand->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway, which can be assessed to validate the function of a labeled GPCR.

Conclusion

References

Confirming 4-(2-Azidoethyl)phenol Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical methods for confirming the conjugation of 4-(2-azidoethyl)phenol (B6155438) to a target molecule, supported by experimental data and detailed protocols.

The azide (B81097) group in this compound makes it a valuable reagent for bioconjugation, often utilized in "click chemistry" reactions. Verifying the successful and efficient covalent linkage of this molecule to a protein, antibody, or other vector is paramount for ensuring the desired activity and for regulatory purposes. While LC-MS is a powerful tool for this confirmation, other techniques offer complementary or alternative approaches. This guide will compare LC-MS with Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), Sodium Dodoecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of each analytical technique for the confirmation of bioconjugation.

FeatureLC-MSHICSECSDS-PAGEELISA
Primary Measurement Mass of the conjugateHydrophobicity changeSize/Hydrodynamic radiusApparent Molecular WeightSpecific binding
Quantitative Capability HighHighModerateSemi-quantitativeHigh
Resolution Very HighHighModerateLow to ModerateN/A
Sensitivity High (ng to pg range)[1]Moderate (µg range)Moderate (µg range)Low (ng to µg range)[2]Very High (pg to ng range)[3]
Information Provided Exact mass of conjugate, drug-to-antibody ratio (DAR), site of conjugationDrug load distribution, DARAggregation, fragmentation, purityPurity, apparent molecular weight shift[4]Presence of conjugated hapten
Throughput ModerateHighHighHighVery High
Cost (Instrument) HighModerateModerateLowLow
Denaturing/Native Can be eitherNativeNativeDenaturingNative

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagram illustrates a typical workflow for confirming bioconjugation using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Conjugate This compound Conjugate Sample Digest Optional: Enzymatic Digestion (e.g., IdeS for antibodies) Conjugate->Digest Characterize subunits LC Liquid Chromatography (Reversed-Phase) Conjugate->LC Reduce Optional: Reduction (e.g., DTT) Digest->Reduce Separate chains Reduce->LC MS Mass Spectrometry (e.g., Q-TOF, Orbitrap) LC->MS Eluent Transfer Deconvolution Deconvolution of Mass Spectra Confirmation Confirmation of Conjugate Mass Deconvolution->Confirmation DAR Calculation of Drug-to-Antibody Ratio (DAR) Deconvolution->DAR

LC-MS workflow for conjugation analysis.

Detailed Experimental Protocols

LC-MS Analysis Protocol

This protocol is designed for the analysis of an antibody-drug conjugate (ADC) as a representative example of a bioconjugate.

  • Sample Preparation:

    • Dilute the conjugate sample to a final concentration of 0.1-1.0 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).

    • For subunit analysis of an antibody, enzymatic digestion using IdeS can be performed, followed by reduction with dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • LC-MS System:

    • Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled with a UPLC or HPLC system.

    • Employ a reversed-phase column suitable for large molecules (e.g., C4 or C8).

  • LC Method: [5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 60-80°C to improve peak shape for large proteins.

  • MS Data Acquisition:

    • Acquire data in positive ion mode over a mass range appropriate for the expected conjugate mass.

    • Use electrospray ionization (ESI) as the ionization source.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact or subunit conjugate.

    • Compare the measured mass to the theoretical mass to confirm conjugation.

    • For ADCs, calculate the drug-to-antibody ratio (DAR) from the relative intensities of the different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC) Protocol

HIC separates molecules based on their surface hydrophobicity and is particularly useful for determining the distribution of different drug-loaded species in an ADC.[6]

  • HPLC System:

    • Use an HPLC or UPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).

  • HIC Method: [6]

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from high salt to low salt (e.g., 0-100% Mobile Phase B) over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species.

    • Calculate the average DAR by taking the weighted average of the peak areas.

Size-Exclusion Chromatography (SEC) Protocol

SEC separates molecules based on their size and is used to assess purity, aggregation, and fragmentation of the conjugate.[7]

  • HPLC System:

    • Utilize an HPLC or UPLC system with a UV detector and an SEC column suitable for the molecular weight range of the bioconjugate.

  • SEC Method: [8]

    • Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0. Isocratic elution is used.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Analyze the chromatogram for the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in addition to the main conjugate peak.

SDS-PAGE Protocol

SDS-PAGE separates proteins based on their molecular weight and provides a qualitative assessment of conjugation.[4][9]

  • Sample Preparation:

    • Mix the conjugate sample with an equal volume of 2x Laemmli sample buffer.

    • For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an electrophoresis chamber with SDS running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.

    • Destain the gel to visualize the protein bands against a clear background.

  • Data Analysis:

    • Compare the band of the conjugate to the unconjugated starting material. A successful conjugation will result in a band shift to a higher apparent molecular weight.[10]

    • Densitometry can be used for semi-quantitative analysis of conjugation efficiency.[4]

ELISA Protocol

ELISA can be adapted to confirm the presence of the conjugated small molecule (hapten) on a larger protein or antibody. A competitive ELISA format is often used for this purpose.[11]

  • Plate Coating:

    • Coat a 96-well microplate with a conjugate of this compound with a carrier protein (e.g., BSA) and incubate.

    • Wash the plate to remove unbound conjugate.

    • Block the remaining protein-binding sites on the plate.

  • Competitive Binding:

    • Prepare standards of the free this compound-conjugated molecule and the test samples.

    • Add the standards or samples to the wells, followed by a limited amount of a primary antibody specific for the this compound moiety.

    • Incubate to allow competition between the immobilized conjugate and the conjugate in the sample for binding to the primary antibody.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Wash the plate again and add a substrate for the enzyme to produce a colorimetric or fluorescent signal.

  • Data Analysis:

    • Measure the signal using a plate reader. The signal will be inversely proportional to the amount of conjugate in the sample.

    • Quantify the concentration of the conjugate in the samples by comparing their signals to the standard curve.

Conclusion

LC-MS stands out as a premier technique for the definitive confirmation and detailed characterization of this compound conjugation, providing precise mass information and enabling the calculation of key parameters like the drug-to-antibody ratio.[12] However, the choice of analytical method should be guided by the specific information required, available instrumentation, and the stage of the research or development process.

For high-throughput screening and initial confirmation of conjugation, techniques like SDS-PAGE and HIC offer rapid and cost-effective solutions.[4][13] SEC is invaluable for assessing the purity and stability of the conjugate by detecting aggregates and fragments.[7] ELISA provides a highly sensitive method for quantifying the presence of the conjugated hapten.[3] Often, a combination of these orthogonal techniques is employed to provide a comprehensive characterization of the bioconjugate, ensuring its quality, efficacy, and safety.

References

A Head-to-Head Comparison: 4-(2-Azidoethyl)phenol versus Diazirine Photo-Crosslinkers for Elucidating Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of target identification and interaction analysis, the choice of a photo-crosslinker is a critical decision. This guide provides an in-depth, objective comparison of two prominent classes of photo-crosslinkers: the traditional aryl azide-based 4-(2-Azidoethyl)phenol and the increasingly popular diazirine-based reagents. By examining their mechanisms, performance, and experimental considerations, this guide aims to equip researchers with the knowledge to select the optimal tool for their specific needs.

Photo-crosslinkers are indispensable tools in chemical biology and drug discovery, enabling the covalent capture of transient and stable interactions between biomolecules. This is achieved through a photo-activatable group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. This "snapshot" of molecular interactions allows for the identification of binding partners, the mapping of interaction interfaces, and the elucidation of biological pathways.

Mechanism of Action: Nitrenes versus Carbenes

The fundamental difference between this compound and diazirine photo-crosslinkers lies in the reactive intermediates they generate upon photoactivation.

This compound , a representative aryl azide (B81097), forms a highly reactive nitrene intermediate upon UV irradiation and the release of nitrogen gas. This nitrene can then insert into C-H and N-H bonds or add to double bonds of interacting proteins.[1][2]

Diazirine-based crosslinkers , on the other hand, generate a carbene intermediate after photoactivation and nitrogen gas release.[3][4] Carbenes are also highly reactive and can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds.[3] Some studies suggest that diazirine photolysis can also proceed through a diazo intermediate, which shows a preference for reacting with acidic residues such as aspartate and glutamate.[1][5]

dot

Caption: Photoactivation mechanisms of aryl azide and diazirine crosslinkers.

Performance Comparison: A Tabular Overview

The choice between these two classes of photo-crosslinkers often depends on the specific experimental goals and the biological system under investigation. The following table summarizes key performance characteristics based on available data.

FeatureThis compound (Aryl Azide)Diazirine-Based Crosslinkers
Reactive Intermediate Aryl NitreneCarbene and Diazo Intermediate
Activation Wavelength Typically 250-370 nm[6]~350-370 nm[3][4]
Reactivity Moderately reactive, with potential for rearrangement to less reactive species.[1]Highly reactive with a very short lifetime.[1][7]
Amino Acid Specificity Insertion into C-H and N-H bonds, addition to double bonds.[1][2]Broad reactivity with C-H, N-H, and O-H bonds; the diazo intermediate may favor acidic residues (Asp, Glu).[1][3]
Crosslinking Efficiency Generally considered to have lower to moderate yields due to potential side reactions and the longer lifetime of the nitrene, which can be quenched.[1]Generally provides higher crosslinking yields due to the high reactivity of the carbene, though it can be quenched by water.[1][8]
Size Larger and more hydrophobic, which can potentially perturb molecular interactions.[5][8]Smaller and less bulky, minimizing steric hindrance and perturbation of the system.[3][8]
Stability Generally stable in the dark but can be sensitive to reducing agents.[6]Good thermal and chemical stability in the absence of light.[9]
Off-Target Labeling The longer-lived nitrene intermediate can potentially lead to more non-proximal labeling.[10]The short-lived carbene intermediate is thought to minimize non-specific labeling, as it is rapidly quenched by the solvent if a reactive partner is not in immediate proximity.[8]

Experimental Protocols: A Step-by-Step Guide

Successful photo-crosslinking experiments require careful optimization of several parameters. Below are generalized protocols for key experimental stages.

In-Cell Photo-Crosslinking
  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the photo-crosslinker (e.g., 10-100 µM of this compound or a diazirine-based probe) for a predetermined time (e.g., 1-4 hours) to allow for cell penetration and binding to the target.[2]

  • Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess, unbound crosslinker.[2]

  • UV Irradiation: Place the culture dish on ice and irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm for diazirines) for a specific duration (e.g., 1-30 minutes).[2][3] The optimal irradiation time should be determined empirically.

  • Cell Lysis: Immediately following irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.[2] The resulting lysate contains the crosslinked protein complexes.

Western Blot Analysis of Crosslinked Proteins
  • Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage to separate the proteins by molecular weight.[11][12] Crosslinked complexes will appear as higher molecular weight bands.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[11] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add a chemiluminescent substrate and detect the signal using a digital imager or X-ray film.[15]

Mass Spectrometry for Identification of Crosslinked Proteins
  • Affinity Purification (Optional but Recommended): If the photo-crosslinker contains a reporter tag (e.g., biotin (B1667282) or a click chemistry handle), the crosslinked complexes can be enriched from the cell lysate using affinity purification methods (e.g., streptavidin beads for biotin).[3]

  • In-Gel or In-Solution Digestion: The purified crosslinked proteins or the entire lysate can be run on an SDS-PAGE gel, and the high molecular weight bands corresponding to the crosslinked complexes can be excised. The proteins are then subjected to in-gel digestion with a protease like trypsin. Alternatively, in-solution digestion can be performed.[16]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: The MS/MS data is searched against a protein sequence database using specialized software to identify the crosslinked peptides and the specific proteins involved in the interaction.[1]

Visualizing the Workflow

A typical photo-affinity labeling experiment followed by mass spectrometry analysis involves a series of sequential steps, as illustrated in the following workflow diagram.

dot

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Identification Identification Incubation 1. Incubation of Probe with Biological Sample UV_Irradiation 2. UV Irradiation (Crosslinking) Incubation->UV_Irradiation Lysis 3. Cell Lysis UV_Irradiation->Lysis Affinity_Purification 4. Affinity Purification (Optional) Lysis->Affinity_Purification SDS_PAGE 5. SDS-PAGE Affinity_Purification->SDS_PAGE Digestion 6. In-Gel/In-Solution Digestion SDS_PAGE->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 8. Data Analysis and Protein Identification LC_MS->Data_Analysis

Caption: A generalized experimental workflow for photo-affinity labeling.

Conclusion

Both this compound and diazirine-based photo-crosslinkers are powerful reagents for capturing and identifying molecular interactions. The choice between them should be guided by the specific requirements of the experiment.

This compound and other aryl azides represent a more established chemistry and can be effective tools, particularly when their larger size is not a concern.[1]

Diazirine-based crosslinkers , with their small size, high reactivity, and activation at longer, less-damaging UV wavelengths, have become increasingly popular for a wide range of applications, from mapping protein-protein interactions to identifying the targets of small molecule drugs.[1][10] Their ability to be incorporated into molecules with minimal structural perturbation is a significant advantage.[3]

Ultimately, empirical testing and optimization are crucial for the success of any photo-crosslinking experiment. By carefully considering the properties of each class of crosslinker and meticulously planning the experimental workflow, researchers can effectively harness the power of photo-affinity labeling to gain unprecedented insights into the intricate networks of life.

References

Navigating the Labyrinth of Protein Labeling: A Comparative Guide to the Specificity of 4-(2-Azidoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful tool for capturing these interactions in their native cellular environment. Central to this technique is the choice of the photoreactive probe. This guide provides a comprehensive comparison of 4-(2-Azidoethyl)phenol, an aryl azide-based photo-crosslinker, with other commonly used alternatives, offering insights into its labeling specificity supported by experimental data and detailed protocols.

The Critical Role of Specificity in Photo-Affinity Labeling

This compound belongs to the aryl azide (B81097) class of photo-crosslinkers. Upon UV irradiation, it generates a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds in close proximity. The azido (B1232118) group also serves as a bioorthogonal handle for "click chemistry," enabling the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment and detection.

Head-to-Head Comparison: this compound vs. Alternative Photo-Probes

The selection of a photo-probe is a critical step in designing a successful PAL experiment. The ideal probe offers high crosslinking efficiency with minimal non-specific background labeling. Here, we compare the performance characteristics of aryl azides, such as this compound, with two other major classes of photo-probes: benzophenones and diazirines.

FeatureThis compound (Aryl Azide)Benzophenone ProbesDiazirine Probes
Activation Wavelength Typically < 300 nm (UVC/UVB)~350-365 nm (UVA)~350-380 nm (UVA)
Reactive Intermediate NitreneTriplet DiradicalCarbene
Reactivity with Water Can react with water, leading to quenchingLower reactivity with water, potentially higher efficiency.[1]Can be quenched by water.
Crosslinking Efficiency Can be variable, sometimes lower yields.Generally moderate to high.Can be efficient, but may require optimization.
Potential for Non-specific Binding Higher potential due to the longer lifetime of the nitrene intermediate.Can occur, but the diradical is generally less reactive than nitrenes.Lower potential for non-specific labeling due to the very short-lived carbene intermediate.[2]
Size Relatively small.Bulkier, which may cause steric hindrance.Smallest of the three, minimizing perturbation.
Chemical Stability Generally stable in the dark.Stable to ambient light.Can be unstable and require careful handling.

Key Considerations:

  • Wavelength of Activation: The shorter wavelength required to activate simple aryl azides can be more damaging to cells and proteins compared to the longer wavelengths used for benzophenones and diazirines.[1]

  • Reactivity and Specificity: While the high reactivity of the nitrene generated from aryl azides can be advantageous for capturing interactions, it also increases the likelihood of non-specific labeling of abundant, non-interacting proteins. The extremely short-lived carbene from diazirines offers the highest specificity.[2]

  • Steric Hindrance: The smaller size of aryl azides and diazirines can be a significant advantage when labeling sterically constrained binding pockets.[1]

Experimental Assessment of Labeling Specificity

To rigorously assess the specificity of a photo-affinity probe like this compound, a series of control experiments are essential. A competitive photo-affinity labeling protocol is the gold standard for distinguishing true binding partners from non-specific interactions.

Experimental Protocol: Competitive Photo-Affinity Labeling for Specificity Assessment

This protocol outlines a general workflow for comparing the labeling of a target protein by a photo-affinity probe in the presence and absence of a competing, non-photoreactive ligand. A significant reduction in labeling in the presence of the competitor indicates specific binding.

Materials:

  • Cells or cell lysate expressing the protein of interest.

  • This compound-derived photo-affinity probe (with a reporter tag like biotin).

  • Unlabeled competitor ligand (the parent molecule of the probe without the photoreactive group).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of detergents).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibody against the protein of interest.

  • UV crosslinking apparatus (e.g., Stratalinker).

Procedure:

  • Sample Preparation: Prepare cell lysates or incubate intact cells under desired experimental conditions.

  • Competitive Binding:

    • Test Sample: Incubate the sample with the this compound probe at a predetermined concentration.

    • Competition Control: Pre-incubate the sample with a 50- to 100-fold molar excess of the unlabeled competitor ligand for 30-60 minutes before adding the photo-affinity probe.

    • No-UV Control: Prepare a sample with the photo-affinity probe but do not expose it to UV light. This control accounts for any non-photodependent binding.

  • UV Crosslinking: Irradiate the samples with the appropriate wavelength of UV light (e.g., 254 nm for simple aryl azides) on ice for a predetermined duration.

  • Lysis (for intact cells): If using intact cells, lyse them in lysis buffer after UV irradiation.

  • Click Chemistry (if applicable): If the probe contains an azide handle, perform a click reaction to attach a biotin tag for enrichment.

  • Enrichment of Labeled Proteins: Add streptavidin-coated magnetic beads to the lysates and incubate to capture biotinylated proteins.

  • Washing: Thoroughly wash the beads with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the protein of interest.

    • Quantify the band intensities to compare the extent of labeling between the test sample and the competition control.

Expected Results: A significant decrease in the band intensity for the protein of interest in the competition control lane compared to the test sample lane indicates specific labeling. The no-UV control should show no or minimal signal.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the chemical reactions involved, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Labeling & Enrichment cluster_2 Analysis start Cells/Lysate probe Add this compound Probe start->probe competitor Add Excess Competitor (Control) start->competitor Pre-incubation uv UV Irradiation (<300 nm) probe->uv competitor->probe click Click Chemistry (Add Biotin-Alkyne) uv->click enrich Streptavidin Bead Enrichment click->enrich wash Wash Beads enrich->wash elute Elute Proteins wash->elute sds SDS-PAGE & Western Blot elute->sds quant Quantify Labeling sds->quant

Experimental workflow for assessing labeling specificity.

G cluster_0 Photoactivation cluster_1 Covalent Labeling cluster_2 Click Chemistry Aryl_Azide R-N₃ (Aryl Azide) Nitrene R-N: (Nitrene) + N₂ Aryl_Azide->Nitrene UV Light (<300 nm) Labeled_Protein R-NH-Protein Nitrene->Labeled_Protein Protein Protein (with C-H, N-H, O-H bonds) Protein->Labeled_Protein Azide_Handle Labeled Protein (with Azide) Biotinylated_Protein Biotinylated Protein Azide_Handle->Biotinylated_Protein Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Biotinylated_Protein Cu(I) catalyst

Mechanism of aryl azide photo-labeling and click chemistry.

Conclusion: Making an Informed Choice

The choice of a photo-affinity probe is a critical determinant of the success of a target identification experiment. While this compound and other aryl azides offer the advantage of a small size, researchers must be cognizant of the potential for higher non-specific binding and the need for shorter, potentially more damaging UV wavelengths for activation. Benzophenones provide a good balance of reactivity and stability, while diazirines offer the highest specificity, albeit with potential challenges in synthesis and stability.

Ultimately, the optimal choice of photo-probe will depend on the specific biological question, the nature of the target protein and binding site, and the experimental system. For robust and reliable results, it is imperative to perform rigorous control experiments, such as the competitive labeling protocol described, to validate the specificity of any photo-affinity probe. By carefully considering the properties of each class of photo-crosslinker and validating their performance, researchers can confidently navigate the complexities of the cellular proteome and illuminate the intricate networks of molecular interactions that underpin biological function.

References

comparative analysis of different catalysts for 4-(2-Azidoethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-(2-azidoethyl)phenol (B6155438) is a versatile building block, primarily utilized for its reactive azide (B81097) moiety. The two most common and impactful transformations of the azido (B1232118) group are the [3+2] cycloaddition with alkynes, famously known as "click chemistry," and its reduction to a primary amine. The choice of catalyst is paramount in both reactions, directly influencing yield, reaction kinetics, selectivity, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for these key reactions, supported by experimental data and detailed protocols.

Azide-Alkyne Cycloaddition: The "Click" Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, delivering 1,4-disubstituted 1,2,3-triazoles with high efficiency.[1] Alternatively, ruthenium-catalyzed reactions (RuAAC) yield the corresponding 1,5-disubstituted regioisomer, offering a complementary synthetic route.[2][3] The selection between these catalytic systems is dictated by the desired triazole substitution pattern.

Quantitative Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

The following table summarizes the performance of common copper and ruthenium catalysts. The data is based on model reactions of benzyl (B1604629) azide and phenylacetylene, which serve as a reliable proxy for the reactivity of this compound.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Copper(I)-Catalyzed (for 1,4-regioisomer)
CuSO₄·5H₂O / Sodium Ascorbate (B8700270)1Cyrene™300.5~80Inexpensive, readily available reagents; Slower than pre-formed Cu(I) sources.[4]
CuI1Cyrene™300.5~95Direct source of Cu(I), often leading to faster reactions.[4]
CuCl1Cyrene™300.5LowLower yield in this specific system compared to other copper sources.[4]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat2524>99Extremely low catalyst loading, high efficiency.[5][6]
Copper NanoparticlesNot SpecifiedWaterNot SpecifiedNot SpecifiedHighHeterogeneous catalyst, easy to remove, reusable.[4]
Ruthenium(II)-Catalyzed (for 1,5-regioisomer)
CpRuCl(PPh₃)₂1-5VariousRT - 1001-24HighEffective for terminal and internal alkynes, yields 1,5-regioisomer.[3][7]
CpRuCl(COD)1-5VariousRT - 1001-24HighOften more active at room temperature than the PPh₃ analogue.[3][7]
[Cp*RuCl]₄Not SpecifiedDMFMW<1HighMicrowave irradiation significantly shortens reaction times.[8]

Azide Reduction to Primary Amine

The reduction of the azide group in this compound to the corresponding primary amine is another crucial transformation, opening pathways for further functionalization. The most common methods for this conversion are catalytic hydrogenation and the Staudinger reaction.

Quantitative Comparison of Catalytic Systems for Azide Reduction

The following table compares the performance of common methods for azide reduction. The data is based on general procedures for aryl azides, which are structurally similar to this compound.

MethodTypical ReagentsYield (%)Reaction TimeKey Advantages & Disadvantages
Catalytic Hydrogenation
H₂, Pd/C85-990.5 - 24 hHigh yields, clean reaction (N₂ is the only byproduct), scalable. May reduce other functional groups (e.g., alkenes, alkynes).[9]
H₂, PtO₂85-990.5 - 24 hSimilar to Pd/C, highly effective.[9]
NaBH₄, CoCl₂·6H₂OHighShortMild conditions, performed in water.[10]
NaBH₄, NiCl₂HighNot SpecifiedFacile reduction of a wide range of azides.[10]
Staudinger Reaction
PPh₃, H₂O80-956 - 24 hExcellent chemoselectivity, tolerates many functional groups sensitive to reduction. Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[9][11]
Catalytic PPh₃, DiphenyldisiloxaneHighNot SpecifiedCatalytic in phosphine, milder conditions.[12][13]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction using copper(II) sulfate (B86663) and sodium ascorbate.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of tert-butanol and water to achieve a concentration of 0.1-0.5 M of the azide.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Staudinger Reduction of an Azide

This protocol describes a general procedure for the Staudinger reduction of an azide to the corresponding amine.[14]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in THF.

  • Add triphenylphosphine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if it proceeds slowly.

  • Monitor the reaction for the evolution of nitrogen gas (bubbling).

  • After the gas evolution ceases, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

  • Stir the mixture for an additional 1-2 hours.

  • Remove the THF under reduced pressure.

  • The resulting mixture will contain the desired amine and triphenylphosphine oxide. The amine can be purified by extraction and/or column chromatography to remove the phosphine oxide byproduct.

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflows for the two primary reaction types discussed.

Azide_Reactions cluster_0 Azide-Alkyne Cycloaddition (Click Chemistry) cluster_1 Azide Reduction Azide This compound Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Azide->Cu_Catalyst Ru_Catalyst Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Azide->Ru_Catalyst Alkyne R-C≡CH Alkyne->Cu_Catalyst Alkyne->Ru_Catalyst Triazole_1_4 1,4-Disubstituted Triazole Cu_Catalyst->Triazole_1_4 Triazole_1_5 1,5-Disubstituted Triazole Ru_Catalyst->Triazole_1_5 Azide_Red This compound Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Azide_Red->Hydrogenation Staudinger Staudinger Reaction (PPh₃, H₂O) Azide_Red->Staudinger Amine 4-(2-Aminoethyl)phenol Hydrogenation->Amine Staudinger->Amine

Caption: Reaction pathways for this compound.

Experimental_Workflows cluster_CuAAC CuAAC Workflow cluster_Staudinger Staudinger Reduction Workflow CuAAC_1 1. Dissolve Azide & Alkyne CuAAC_2 2. Add Catalyst & Reducing Agent CuAAC_1->CuAAC_2 CuAAC_3 3. Reaction at RT CuAAC_2->CuAAC_3 CuAAC_4 4. Workup (Extraction) CuAAC_3->CuAAC_4 CuAAC_5 5. Purification (Chromatography) CuAAC_4->CuAAC_5 Staudinger_1 1. Dissolve Azide in THF Staudinger_2 2. Add PPh₃ Staudinger_1->Staudinger_2 Staudinger_3 3. Reaction (N₂ evolution) Staudinger_2->Staudinger_3 Staudinger_4 4. Hydrolysis (add H₂O) Staudinger_3->Staudinger_4 Staudinger_5 5. Purification Staudinger_4->Staudinger_5

Caption: General experimental workflows for key reactions.

References

Evaluating the Biocompatibility of 4-(2-Azidoethyl)phenol and its Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the selection of chemical tools with high biocompatibility is paramount to ensure the safety and efficacy of the final product. 4-(2-Azidoethyl)phenol is a versatile reagent utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, concerns regarding the potential cytotoxicity of both the molecule itself, owing to its phenolic structure, and the byproducts of its reactions, necessitate a thorough evaluation of its biocompatibility profile. This guide provides a comparative analysis of this compound, its potential byproducts, and safer alternatives, supported by available data and detailed experimental protocols.

Biocompatibility Profile of this compound: An Overview

Direct and comprehensive biocompatibility data for this compound is notably scarce in publicly available literature. However, by examining the toxicological profiles of its constituent chemical motifs—the phenolic group and the azide (B81097) group—we can infer potential biocompatibility challenges. Phenolic compounds, in general, have been shown to exhibit cytotoxicity and genotoxicity, often through the induction of oxidative stress.[1][2] The azide moiety, while a powerful tool for bioconjugation, can also raise toxicity concerns.

The primary biocompatibility issue associated with the use of this compound in bioconjugation arises from the CuAAC reaction itself. The copper(I) catalyst required for this reaction is known to be cytotoxic, limiting its application in living systems.[3] This has spurred the development of copper-free click chemistry alternatives.

Comparison with Safer Alternatives

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a more biocompatible alternative to CuAAC.[4] SPAAC reagents, such as those based on dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO), do not require a cytotoxic copper catalyst, making them more suitable for in vivo applications.[4][5]

Table 1: Comparison of Bioconjugation Reagents

FeatureThis compound (for CuAAC)DBCO-based Reagents (for SPAAC)TCO-based Reagents (for SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Lower (due to copper catalyst cytotoxicity)Higher (copper-free)[4][5]Higher (copper-free)[6]
Reaction Kinetics FastModerate to FastVery Fast[6]
Toxicity Profile Potential for phenol-related cytotoxicity and copper toxicity.[1][3]Generally low, though specific derivatives should be evaluated.Generally low, considered suitable for in vivo applications.[6]

Experimental Protocols for Biocompatibility Assessment

To rigorously evaluate the biocompatibility of this compound and its byproducts, a series of in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Genotoxicity Assessment (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[7]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium with mutations in the histidine operon (e.g., TA98, TA100).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer in a test tube.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[8]

Potential Signaling Pathways and Logical Relationships

The potential toxicity of phenolic compounds can be mediated through various signaling pathways, often initiated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Signaling_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response Phenolic_Compound This compound ROS Reactive Oxygen Species (ROS) Generation Phenolic_Compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation

Caption: Potential mechanism of phenol-induced cytotoxicity.

Experimental Workflow for Biocompatibility Evaluation

A systematic approach is crucial for a comprehensive evaluation of a compound's biocompatibility.

Experimental_Workflow Start Start: Compound Synthesis (this compound) In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity (e.g., MTT, LDH) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test, Comet Assay) In_Vitro->Genotoxicity In_Vivo In Vivo Assays In_Vitro->In_Vivo Data_Analysis Data Analysis and Biocompatibility Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Acute_Toxicity Acute Toxicity (LD50 Determination) In_Vivo->Acute_Toxicity Histopathology Histopathology In_Vivo->Histopathology Acute_Toxicity->Data_Analysis Histopathology->Data_Analysis End End: Publish Findings Data_Analysis->End

References

A Comparative Guide to 4-(2-Azidoethyl)phenol and Other Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has become an indispensable tool in chemical biology, enabling the study of biomolecules in their native environments. The selection of an appropriate bioorthogonal probe is critical for the success of these endeavors. This guide provides a comprehensive comparison of 4-(2-Azidoethyl)phenol with other azide-containing bioorthogonal probes, focusing on key performance metrics such as reaction kinetics, stability, cell permeability, and cytotoxicity. While direct comparative quantitative data for this compound is limited in the literature, this guide outlines the principles of comparison and provides supporting experimental data for various bioorthogonal systems.

Introduction to Bioorthogonal Azide (B81097) Probes

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards most biological functional groups.[1][2] Azide probes can be introduced into biomolecules through metabolic labeling or chemical modification and subsequently derivatized with a reporter molecule via highly selective bioorthogonal reactions.[3][4] The most common reactions involving azides are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), and the Staudinger ligation.[1][2]

This compound is an aryl azide probe that offers a unique combination of features. The phenolic hydroxyl group can be a site for further functionalization or can be exploited for specific targeting strategies, such as tyrosine-specific protein labeling.

Data Presentation: A Comparative Overview

The ideal bioorthogonal probe should exhibit high reaction kinetics, be stable in biological media, readily permeate cells to reach intracellular targets, and have low cytotoxicity. The following tables summarize key quantitative data for common bioorthogonal reaction partners. It is important to note that the reaction kinetics are dependent on both the azide and the alkyne/phosphine partner.

Table 1: Second-Order Rate Constants for SPAAC Reactions

Strained AlkyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
DIBOBenzyl Azide~0.17Varied
DBCO/ADIBOAzide-PEG4-acid2.1 ± 0.2Varied
BCNBenzyl Azide0.14Varied
DIFOBenzyl Azide0.076Varied
Cyclooctyne (OCT)Benzyl Azide0.0012Varied

Data compiled from multiple sources. Reaction conditions can influence rates.

Table 2: Comparison of Bioorthogonal Reaction Kinetics

Bioorthogonal ReactionProbe/Reactant 1Probe/Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
SPAACDibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 2.1
CuAACTerminal AlkyneBenzyl Azide~1 - 100
Staudinger LigationPhosphineAzide~0.002 - 0.0077
Tetrazine Ligationtrans-Cyclooctene (TCO)Tetrazine~2000 - 17248

This table provides a general comparison of reaction rates. Specific rates depend on the exact structures of the reactants and reaction conditions.

Table 3: General Cell Permeability Categories Based on Caco-2 Assays

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low

Table 4: General Cytotoxicity Interpretation from IC50 Values

IC50 Value (µM)Cytotoxicity Level
< 1Highly cytotoxic
1 - 10Potent
10 - 100Moderately cytotoxic
> 100Low to non-cytotoxic

IC50 values represent the concentration of a compound required to inhibit 50% of a biological process, such as cell growth.[7][8] Specific IC50 values for this compound are not widely reported and would be application-dependent.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of bioorthogonal probes. Below are generalized protocols for key experiments.

Protocol 1: Determination of SPAAC Reaction Kinetics via ¹H NMR Spectroscopy

This protocol allows for the determination of the second-order rate constant (k₂) of a SPAAC reaction.

Materials:

  • Azide probe of interest (e.g., this compound, Benzyl Azide)

  • Strained alkyne (e.g., DBCO, BCN)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Prepare stock solutions of the azide, strained alkyne, and internal standard in the deuterated solvent.

  • In an NMR tube, combine the azide and the internal standard at known concentrations.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Initiate the reaction by adding the strained alkyne to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signal of a disappearing reactant proton and a newly appearing product proton relative to the internal standard.

  • Calculate the concentrations of the reactants and products at each time point.

  • Plot the natural logarithm of the reactant concentration versus time to determine the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.[9]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the cytotoxicity of a bioorthogonal probe.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Bioorthogonal probe of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the bioorthogonal probe in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the probe. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the control and plot it against the probe concentration to determine the IC50 value.

Protocol 3: Caco-2 Permeability Assay

This assay assesses the cell permeability of a compound.[10][11]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Bioorthogonal probe of interest

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the bioorthogonal probe solution to the apical (A) side of the Transwell.

  • At various time points, collect samples from the basolateral (B) side.

  • To measure efflux, add the probe to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the probe in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the probe.

Mandatory Visualization

G cluster_workflow General Bioorthogonal Labeling Workflow Metabolic_Labeling Metabolic Labeling (Incorporate Azide Probe) Cell_Lysis Cell Lysis (for intracellular targets) Metabolic_Labeling->Cell_Lysis Optional Bioorthogonal_Reaction Bioorthogonal Reaction (SPAAC or CuAAC) Metabolic_Labeling->Bioorthogonal_Reaction Cell_Lysis->Bioorthogonal_Reaction Analysis Analysis (e.g., Fluorescence Microscopy, Western Blot) Bioorthogonal_Reaction->Analysis

Caption: General workflow for bioorthogonal labeling experiments.

G cluster_properties Key Probe Properties cluster_reactions Bioorthogonal Reactions Probe Choice of Bioorthogonal Probe Kinetics Reaction Kinetics (k₂) Probe->Kinetics Stability Stability Probe->Stability Permeability Cell Permeability (Papp) Probe->Permeability Cytotoxicity Cytotoxicity (IC50) Probe->Cytotoxicity SPAAC SPAAC Kinetics->SPAAC CuAAC CuAAC Kinetics->CuAAC Staudinger Staudinger Ligation Kinetics->Staudinger Cytotoxicity->CuAAC Copper Toxicity

Caption: Factors influencing the selection of a bioorthogonal probe.

G cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_cuaac Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Azide Azide (e.g., this compound) Triazole Triazole Product Azide->Triazole Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole Azide2 Azide Triazole2 Triazole Product Azide2->Triazole2 Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Triazole2 Copper Cu(I) Catalyst Copper->Triazole2

References

Confirming the Site of 4-(2-Azidoethyl)phenol Conjugation on a Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein is critical for understanding structure-activity relationships, ensuring homogeneity of bioconjugates, and meeting regulatory standards. This guide provides a comparative overview of methodologies for confirming the conjugation site of 4-(2-Azidoethyl)phenol, a tyrosine-specific, photo-activatable labeling reagent. We present experimental data and protocols for the primary method of photo-affinity labeling followed by mass spectrometry, and compare it with alternative enzymatic and proximity labeling techniques.

Primary Method: Photo-Affinity Labeling with this compound and Mass Spectrometry Analysis

This compound serves as a tyrosine analog that can be incorporated into a protein's microenvironment. Upon UV irradiation, the aryl azide (B81097) group forms a highly reactive nitrene intermediate that covalently crosslinks with nearby amino acid residues. The identification of these crosslinked peptides via mass spectrometry confirms the site of conjugation.

Experimental Workflow

The general workflow for this process involves several key steps: incubation of the target protein with this compound, UV irradiation to induce crosslinking, enzymatic digestion of the protein, and subsequent analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Crosslinking cluster_2 Sample Processing cluster_3 Analysis P Target Protein Incubate Incubation P->Incubate L This compound L->Incubate UV UV Irradiation (e.g., 300 nm) Incubate->UV Crosslinked Crosslinked Protein UV->Crosslinked Digest Enzymatic Digestion (e.g., Trypsin) Crosslinked->Digest Peptides Peptide Mixture Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Data Analysis LCMS->Data Site Conjugation Site Identification Data->Site

Fig. 1: Workflow for Photo-Affinity Labeling and Site Identification.

Data Presentation: Mass Spectrometry Data Analysis

The key to identifying the conjugation site is the analysis of the MS/MS spectra of the crosslinked peptides. The mass of the this compound adduct will be added to the mass of the modified amino acid residue, resulting in a characteristic mass shift in the peptide fragment ions.

Parameter Description Example Value/Observation
Parent Ion Mass The mass-to-charge ratio (m/z) of the intact crosslinked peptide.M + 147.07 Da (Mass of this compound remnant)
MS/MS Fragmentation Fragmentation pattern of the peptide backbone (b- and y-ions).Series of b- and y-ions with a mass shift corresponding to the modified residue.
Site of Modification The specific amino acid residue carrying the adduct.Identified by the mass shift in the fragment ion series.
Software Tools Specialized software for identifying crosslinked peptides.pLink, MaxQuant, Proteome Discoverer

Table 1: Key Parameters in Mass Spectrometric Analysis of Crosslinked Peptides

Experimental Protocols

Protocol 1: Photo-Affinity Labeling of a Target Protein

  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Ligand Addition: Add this compound to the protein solution at a 10- to 100-fold molar excess. Incubate the mixture in the dark for 1-2 hours at room temperature to allow for non-covalent binding.

  • UV Irradiation: Transfer the solution to a quartz cuvette or a UV-transparent plate. Irradiate the sample with UV light (e.g., 300-365 nm) for 15-60 minutes on ice. The optimal wavelength and duration should be determined empirically.

  • Removal of Unreacted Ligand: Remove excess, non-covalently bound this compound by dialysis or size-exclusion chromatography.

Protocol 2: Mass Spectrometry Analysis of Conjugation Site

  • Protein Digestion: Reduce the disulfide bonds of the crosslinked protein with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide. Digest the protein overnight with a sequence-specific protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. Use a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.

  • Data Analysis: Process the raw data using a specialized software suite capable of identifying crosslinked peptides. Search the data against the protein sequence, specifying the mass of the this compound adduct as a variable modification. Manually validate the identified crosslinked peptide spectra.

Comparison with Alternative Methods

While photo-affinity labeling is a powerful technique for identifying binding sites, other methods can also be employed for site-specific protein conjugation.

Method Principle Advantages Disadvantages
Photo-Affinity Labeling UV-activation of an aryl azide to form a reactive nitrene that crosslinks to proximal residues.Captures interactions in the native-like state; does not require genetic modification of the protein.Can be low efficiency; potential for non-specific labeling; requires UV irradiation which may damage the protein.
Enzymatic Labeling (e.g., Tyrosine-Click Reaction) Enzymatic modification of a specific amino acid (e.g., tyrosine) to introduce a bioorthogonal handle for subsequent "click" chemistry conjugation.[1][2]High specificity for the target amino acid; mild reaction conditions.[2]Requires a specific enzyme and a genetically engineered or synthetic tag on the protein.
Proximity Labeling (e.g., APEX2) An engineered peroxidase (APEX2) fused to a protein of interest generates biotin-phenoxyl radicals that covalently label proximal proteins.Can map protein-protein interactions in living cells; high temporal resolution.Requires genetic engineering to create the fusion protein; labeling radius is around 20 nm, which may not pinpoint the exact residue.

Table 2: Comparison of Protein Conjugation and Labeling Methods

Signaling Pathway Example: ERK/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[3][4] This pathway involves a series of protein-protein interactions and phosphorylation events, often at tyrosine residues, making it an excellent candidate for study using site-specific conjugation techniques. For instance, a this compound-modified growth factor could be used to identify its binding site on a receptor tyrosine kinase, initiating the cascade.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription

Fig. 2: Simplified ERK/MAPK Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 4-(2-Azidoethyl)phenol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of 4-(2-Azidoethyl)phenol is a critical safety priority for all researchers, scientists, and drug development professionals. This compound, with CAS Number 74447-34-0, is classified as a self-reactive substance and presents significant potential hazards if not handled and disposed of correctly.[1] Due to its reactive and potentially explosive nature, on-site chemical neutralization by laboratory personnel is strongly discouraged unless a specifically validated and peer-reviewed protocol for this exact compound is available. This guide provides a comprehensive operational plan for the safe collection, storage, and preparation of this compound waste for removal by a licensed hazardous waste disposal service.

Immediate Safety Protocols & Hazard Assessment

This compound is an organic azide. Organic azides are known to be sensitive to heat, light, friction, and shock, and can decompose explosively.[2] The presence of the azido (B1232118) group (-N3) makes this compound energetically unstable. It is imperative to handle this chemical and its waste with extreme caution in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key identifiers and hazard information for this compound.

PropertyValueSource
CAS Number 74447-34-0[2]
Molecular Formula C8H9N3O[3]
UN Number UN3223 (Self-reactive liquid, type C)[1]
Storage Temperature 2°C - 8°C[1]
GHS Hazard Statements H226, H242, H301, H372, EUH001[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe accumulation and preparation of this compound waste for professional disposal.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene, with a screw-top cap).

  • Secondary containment bin.

  • Hazardous waste labels.

  • Appropriate PPE (as listed above).

Procedure:

  • Designate a Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure screw-top cap.

    • The container must be clearly labeled as "Hazardous Waste: this compound".

    • Do not use containers with metal caps (B75204) or any metal components that may come into contact with the waste.

  • Segregate the Waste Stream:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in the designated waste container.

    • Crucially, do not mix this waste with any other chemical waste streams, especially acidic solutions. [2][4] Contact with acids can generate highly toxic and explosive hydrazoic acid.[2][4]

    • Avoid contamination with heavy metals, as this can form highly shock-sensitive metal azides.[4][5]

  • Safe Collection and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated, cool, and dark satellite accumulation area, away from heat sources, light, and physical shock.[5]

    • The container must be placed within a secondary containment bin to prevent spills.

    • Adhere to your institution's limits for hazardous waste accumulation volume and time.

  • Arrange for Professional Disposal:

    • Once the waste container is full or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with the full chemical name, CAS number, and all available hazard information.

    • Follow all instructions from the disposal company regarding final packaging and labeling for transport.

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste in the designated this compound waste container.[6]

    • After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of the container according to your institution's policies.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat start->ppe container Select Designated, Labeled, Chemically Compatible Waste Container ppe->container segregate Is the waste stream segregated from acids and heavy metals? container->segregate correct_seg Correct Segregation: Place waste in the designated container. segregate->correct_seg Yes stop_remediate STOP! Consult EHS Immediately. Do Not Proceed. segregate->stop_remediate No yes_seg Yes no_seg No storage Store Container Securely: - Closed Lid - Secondary Containment - Cool, Dark Location correct_seg->storage full Container Full or Time Limit Reached? storage->full continue_storage Continue Safe Storage and Accumulation full->continue_storage No contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Pickup full->contact_ehs Yes yes_full Yes no_full No continue_storage->storage end End: Waste Safely Removed for Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。